MC1568
描述
属性
IUPAC Name |
(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464187 | |
| Record name | MC1568 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
| Record name | MC1568 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MC1568: A Technical Guide to a Selective Class IIa Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a synthetic organic compound, specifically a (aryloxopropenyl)pyrrolyl hydroxyamide, that has garnered significant interest in the scientific community as a potent and selective inhibitor of class IIa histone deacetylases (HDACs).[1][2][3][4] Unlike pan-HDAC inhibitors which target a broad range of HDAC isoforms, this compound's selectivity allows for the specific interrogation of the biological roles of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). These enzymes are distinguished from other HDAC classes by their signal-dependent shuttling between the nucleus and cytoplasm and their recruitment to specific transcription factors.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its use in research settings.
Core Mechanism of Action in Myogenesis
The primary and most well-characterized mechanism of this compound is its interference with muscle differentiation, or myogenesis.[5][6] Class IIa HDACs act as transcriptional repressors by forming a complex with other proteins, including class I HDACs (notably HDAC3) and corepressors like SMRT/N-CoR.[5] This complex is recruited to chromatin by tissue-specific transcription factors, such as Myocyte Enhancer Factor 2 (MEF2).
In the context of myogenesis, the MEF2-HDAC complex represses the transcription of crucial myogenic genes like myogenin.[5][6] During differentiation, this repressive complex typically dissociates, allowing MEF2 to be acetylated and to activate gene expression.
This compound disrupts this process in a multi-faceted manner:
-
Stabilization of the Repressive Complex : It stabilizes the interaction between HDAC4, HDAC3, and MEF2D, effectively locking the complex in a repressive state.[1][5][7]
-
Inhibition of MEF2D Acetylation : Paradoxically, by stabilizing the complex which includes the active deacetylase HDAC3, this compound prevents the differentiation-induced acetylation of MEF2D.[5]
-
Decreased MEF2D Expression : Treatment with this compound leads to a reduction in the overall levels of MEF2D protein.[1][5][6]
The net effect is a potent blockade of myogenesis, preventing the expression of muscle-specific proteins like myogenin and α-myosin heavy chain (αMHC).[5][6] This specific mechanism allows researchers to use this compound to distinguish the biological functions of class IIa HDACs from those of class I HDACs.[5]
Pharmacological Profile
Data Presentation: Selectivity and Potency
This compound exhibits marked selectivity for class IIa HDACs over class I. However, reported IC50 values vary depending on the assay system, such as the source of the enzyme (e.g., maize vs. human recombinant) and the substrate used.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Selectivity Note | Reference(s) |
|---|---|---|---|---|
| Class II HDACs | Maize Enzyme Extract | 22 µM | - | [1][2] |
| HD1-A (Maize, Class II) | Cell-free ([³H]acetate release) | 100 nM | 34-fold more selective for HD1-A than HD1-B (Class I) | [1][8] |
| Class II HDACs | Not Specified | 220 nM | 176-fold selectivity over Class I | [8] |
| HDAC1 (Class I) | Human Breast Cancer Cell Lysate | No Inhibition (at 5 µM) | Demonstrates Class I inactivity | [8] |
| HDAC4 (Class IIa) | Human Breast Cancer Cell Lysate | Inhibition Observed | - | [8] |
| HDAC6 (Class IIb) | MCF-7 Cells (acetyl-tubulin assay) | Inhibition Observed | Also inhibits the IIb isoform HDAC6 |[8] |
Note: Some studies have questioned this compound's in vitro activity against HDAC4/5 using specific artificial substrates, suggesting its mechanism may be more complex than direct catalytic site inhibition and potentially involves stabilizing protein complexes.[9][10]
In Vitro and In Vivo Applications
This compound has been utilized across a wide range of cellular and animal models to probe the function of class IIa HDACs in various physiological and pathological contexts.
Table 2: Summary of In Vitro Cellular Effects of this compound
| Cell Line | Model System | Key Findings | Concentration | Reference(s) |
|---|---|---|---|---|
| C2C12 (mouse myoblasts) | Myogenesis | Arrests differentiation; blocks myogenin and αMHC expression. | 5 µM | [5][6] |
| Human Podocytes | Adriamycin (ADR)-induced injury | Restores cytoskeleton; suppresses desmin & α-SMA expression. | 1-10 µM | [11] |
| 3T3-L1 (mouse preadipocytes) | Adipogenesis | Attenuates PPARγ-induced differentiation into adipocytes. | ~10 µM | [1][12] |
| SH-SY5Y (human neuroblastoma) | 6-OHDA-induced neurotoxicity | Provides partial protection against cell death. | Not specified | [13] |
| SH-SY5Y & Cortical Neurons | Thimerosal-induced apoptosis | Prevents HDAC4 up-regulation and subsequent cell death. | Not specified |[14] |
Table 3: Summary of In Vivo Effects of this compound
| Animal Model | Disease/Condition Studied | Dosing Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| CD1 Mice | Tissue Selectivity | 50 mg/kg i.p. | Increased tubulin acetylation in muscle, heart, kidney, spleen, but not brain or lung. | [5] |
| C57BL/6N Mice | Adriamycin-induced nephropathy | 20 mg/kg/day i.p. | Ameliorated proteinuria and podocyte injury; inhibited β-catenin activation. | [11] |
| Rat | Parkinson's Disease (6-OHDA model) | 0.5 mg/kg/day i.p. | Reduced forelimb akinesia; protected dopaminergic neurons. | [13] |
| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | 40 mg/kg/day i.p. | Transiently improved motor performance early in the disease. | [15] |
| Infant Rats | Thimerosal-induced neurotoxicity | 40 mg/kg i.p. | Moderated HDAC4 increase and caspase-3 cleavage in the prefrontal cortex. |[14] |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Radiometric)
This protocol is adapted from methods used to characterize novel HDAC inhibitors.[1][8] It measures the release of [³H]acetate from a histone substrate.
Methodology:
-
Reagent Preparation :
-
Enzyme : Use recombinant HDACs or nuclear extracts from cells/tissues.
-
Substrate : Prepare [³H]acetate-prelabeled chicken reticulocyte histones (e.g., 2 mg/mL).[8]
-
Inhibitor : Dissolve this compound in DMSO to create a stock solution (e.g., 10-40 mM).[1] Prepare serial dilutions in assay buffer.
-
Stop Solution : 1 M HCl / 0.4 M Acetate.
-
-
Reaction Setup : In a microfuge tube, combine 50 µL of the HDAC enzyme preparation with 10 µL of this compound dilution or vehicle (DMSO) control. Pre-incubate for 10-15 minutes at 30°C.
-
Enzymatic Reaction : Initiate the reaction by adding 10 µL of the [³H]histone substrate. Incubate for 30 minutes at 30°C.
-
Reaction Termination : Stop the reaction by adding 50 µL of the Stop Solution.
-
Extraction : Add 800 µL of ethyl acetate, vortex vigorously, and centrifuge at 10,000 x g for 5 minutes. The released [³H]acetic acid will partition into the upper organic phase.
-
Quantification : Carefully transfer an aliquot (e.g., 600 µL) of the upper ethyl acetate phase to a scintillation vial containing a liquid scintillation cocktail.[1]
-
Analysis : Measure radioactivity using a scintillation counter. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus inhibitor concentration.
Protocol 2: C2C12 Myogenesis Assay and Analysis
This protocol details the process for assessing this compound's effect on muscle cell differentiation and the underlying protein complex stabilization.[5][6]
Methodology:
-
Cell Culture :
-
Culture C2C12 mouse myoblasts in Growth Medium (DMEM with 20% FCS).
-
Once cells reach 80-90% confluency, switch to Differentiation Medium (DMEM with 2% horse serum) to induce myogenesis.
-
-
Treatment : Add this compound (dissolved in DMSO, final concentration e.g., 5 µM) or a DMSO vehicle control to the differentiation medium.[5] Treatment can begin at the time of differentiation induction (T=0) or at later time points (e.g., T=24h).
-
Incubation : Continue incubation for 48-72 hours to allow for myotube formation in control wells.
-
Harvesting and Lysis : Wash cells with PBS and lyse using an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for protein analysis.
-
Western Blotting :
-
Immunoprecipitation (IP) :
-
Chromatin Immunoprecipitation (ChIP) :
-
Cross-link protein-DNA complexes in live cells using formaldehyde.
-
Shear chromatin and perform immunoprecipitation using an antibody for acetylated Histone H3.
-
Purify the associated DNA and use quantitative PCR (qPCR) with primers for the myogenin promoter to assess histone acetylation at this key target gene.[5][6]
-
Protocol 3: In Vivo Animal Study (ADR-Induced Nephropathy)
This protocol outlines a study to evaluate the therapeutic potential of this compound in a mouse model of kidney disease.[11]
Methodology:
-
Animal Model : Use 8-week-old male mice (e.g., C57BL/6N background).
-
Disease Induction : Induce nephropathy with a single tail vein injection of Adriamycin (ADR) at 20 mg/kg.
-
Treatment Groups :
-
Control (Vehicle)
-
ADR + Vehicle
-
ADR + this compound
-
-
Drug Administration : One week after ADR injection, begin daily intraperitoneal (i.p.) injections of this compound (20 mg/kg) or vehicle. Continue treatment for 3 weeks.[11]
-
Monitoring :
-
Collect urine periodically to measure the urine albumin-to-creatinine ratio (UACR) as a marker of proteinuria.
-
Monitor animal weight and general health.
-
-
Endpoint Analysis (at 4 weeks post-ADR) :
-
Sacrifice animals and perfuse kidneys.
-
Histology : Fix one kidney in formalin, embed in paraffin, and perform PAS staining to assess glomerulosclerosis.
-
Immunohistochemistry (IHC) : Stain kidney sections for markers of podocyte injury (e.g., Synaptopodin), fibrosis (Fibronectin, α-SMA), and the target pathway (β-catenin).[11]
-
Electron Microscopy : Process small sections of the renal cortex to examine podocyte foot process effacement.
-
Modulation of Other Signaling Pathways
Beyond myogenesis, this compound has been shown to modulate other critical cellular pathways, highlighting the broad regulatory role of class IIa HDACs.
-
β-Catenin Signaling : In a model of kidney injury, this compound was found to inhibit ADR-induced activation of β-catenin. This suggests that class IIa HDACs are involved in the signaling cascades that lead to podocyte injury and proteinuria.[11]
-
PPARγ Signaling : this compound can interfere with Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-mediated signaling. This was demonstrated by its ability to attenuate adipogenesis in 3T3-L1 cells and to impair PPARγ signaling in the heart and adipose tissues of transgenic mice.[1][12]
Conclusion
This compound is an invaluable chemical tool for dissecting the specific functions of class IIa HDACs. Its well-defined mechanism of action in stabilizing the MEF2-HDAC repressive complex makes it a benchmark compound for studies on myogenesis and muscle disorders. Furthermore, emerging evidence of its activity in models of kidney disease, neurodegeneration, and metabolism underscores the broad therapeutic potential of targeting this specific class of enzymes. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of epigenetic regulation in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Improved synthesis and structural reassignment of this compound: a class IIa selective HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
MC1568's Role in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression.[1][2] By modulating the acetylation status of histones and other non-histone proteins, class IIa HDACs play a pivotal role in cellular processes such as differentiation, proliferation, and apoptosis.[2][3] this compound offers a valuable tool for dissecting the specific functions of this HDAC subclass, distinguishing them from the more ubiquitously expressed class I HDACs. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its application in research settings. Quantitative data are summarized for comparative analysis, and logical and biological pathways are visualized to facilitate understanding.
Core Mechanism of Action: Selective Class IIa HDAC Inhibition
This compound is a synthetic (aryloxopropenyl)pyrrolyl hydroxyamide that exhibits high selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) over class I enzymes.[1][4] Unlike class I HDACs, which are ubiquitously expressed nuclear proteins, class IIa HDACs can shuttle between the nucleus and cytoplasm.[5] They are recruited to specific gene promoters by transcription factors, where they form multi-protein repressor complexes to deacetylate histones, leading to chromatin condensation and transcriptional repression.[3] this compound's inhibitory action prevents this deacetylation, theoretically maintaining a more "open" chromatin state conducive to gene expression. However, its functional effects are highly context-dependent and can lead to complex regulatory outcomes, including the stabilization of repressive protein complexes.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
exploring the signaling pathways affected by MC1568
An In-depth Technical Guide to the Signaling Pathways Affected by MC1568
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a widely cited small molecule initially characterized as a selective inhibitor of class II Histone Deacetylases (HDACs), particularly subclasses IIa (HDAC4, HDAC5, HDAC7, HDAC9) and IIb (HDAC6, HDAC10).[1][2] It has been instrumental in elucidating the roles of these enzymes in various biological processes, most notably myogenesis. Research demonstrates that this compound can arrest muscle differentiation by modulating the stability and activity of MEF2-HDAC complexes.[1][2][3][4] Beyond myogenesis, this compound has been shown to impact nuclear receptor signaling, neuroinflammation, podocyte function, and viral replication.[4][5][6][7] However, emerging evidence suggests that its mechanism of action may be more complex, with some studies indicating its effects could be independent of direct enzymatic inhibition of class IIa HDACs, pointing towards potential off-target activities.[8] This guide provides a comprehensive technical overview of the core signaling pathways affected by this compound, presents quantitative data from key studies, details common experimental protocols, and visualizes the molecular interactions and workflows.
Core Signaling Pathway: Regulation of Myogenesis
The most extensively studied effect of this compound is its potent inhibition of skeletal muscle differentiation. It primarily achieves this by disrupting the interplay between Myocyte Enhancer Factor 2 (MEF2) transcription factors and class IIa HDACs.
Mechanism of Action:
In undifferentiated myoblasts, class IIa HDACs (like HDAC4 and HDAC5) are recruited by MEF2 proteins (specifically MEF2D) to the promoters of muscle-specific genes, such as Myogenin and α-myosin heavy chain (αMHC). This recruitment leads to the formation of a repressive complex, often involving the class I enzyme HDAC3, which maintains a deacetylated chromatin state and prevents gene transcription.[3] Upon differentiation signals, this repressive complex typically dissociates, allowing for MEF2-driven gene activation.
This compound intervenes in this process through a multi-faceted mechanism:
-
Decreased MEF2D Expression: Treatment with this compound leads to a reduction in the overall levels of the MEF2D protein.[1][2][3]
-
Stabilization of the Repressive Complex: this compound stabilizes the interaction between MEF2D, HDAC4, and HDAC3, effectively locking the complex in a repressive state on muscle gene promoters.[1][2][3][9]
-
Inhibition of MEF2D Acetylation: Paradoxically, this compound also inhibits the differentiation-associated acetylation of MEF2D, a modification typically required for its full transcriptional activity.[3][4]
The net result is a failure to induce critical myogenic regulatory factors and structural proteins, leading to an arrest of myogenesis.[3]
Controversy and Off-Target Considerations: It is critical to note that some studies have questioned the classification of this compound as a direct enzymatic inhibitor of class IIa HDACs. In vitro enzymatic assays have shown that this compound failed to inhibit the catalytic activity of recombinant HDAC4.[8] Furthermore, a structurally distinct class IIa HDAC inhibitor, DPAH, was shown to enhance, rather than inhibit, myoblast differentiation, suggesting the anti-myogenic effects of this compound may arise from off-target actions.[8] This highlights the need for caution when interpreting data generated with this compound and underscores the importance of validating findings with multiple, structurally distinct inhibitors.
Other Affected Signaling Pathways
This compound's influence extends to several other critical cellular signaling networks.
-
Nuclear Receptor Signaling: this compound interferes with differentiation pathways mediated by the Retinoic Acid Receptor (RAR) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][4] Specifically, it has been shown to block endodermal differentiation in F9 embryonic carcinoma cells and reduce PPARγ-induced adipogenesis in 3T3-L1 preadipocytes.[4]
-
Podocyte Injury and β-Catenin Pathway: In the context of kidney disease, this compound demonstrates a protective role. In animal models of Adriamycin (ADR)-induced nephropathy, this compound administration ameliorates proteinuria and podocyte injury.[5][10] Mechanistically, it inhibits the activation of β-catenin signaling, a key pathway involved in podocyte damage and epithelial-to-mesenchymal transition.[5][10]
-
Neuroprotection and Inflammation: In a rat model of Parkinson's disease, peripheral administration of this compound offered partial neuroprotection.[6] The treatment reduced the neurotoxin-induced activation of microglia in the striatum and substantia nigra. Furthermore, it prevented the nuclear accumulation of HDAC5 in dopaminergic neurons, a process shown to be dependent on Protein Kinase C (PKC).[6]
-
Anti-Viral Activity: this compound has been found to inhibit the replication of the influenza A virus in lung epithelial cells. This effect was linked to the inhibition of HDAC6 and HDAC8 activity and was associated with the early acetylation of Heat shock protein 90 (Hsp90), a chaperone crucial for the nuclear import of viral polymerases.[7]
Data Presentation: Quantitative Effects of this compound
This table summarizes key quantitative data from various studies to provide a reference for experimental design.
| Parameter | Value | Context / Cell or Animal Model | Reference |
| IC₅₀ | 22 µM | Inhibition of maize class II HDAC | [1][2] |
| IC₅₀ | 100 nM | Inhibition of maize HD1-A (Class II) | [1] |
| Selectivity | >170-fold | Selectivity for class IIa HDACs over class I HDACs | [9] |
| In Vitro Conc. | 10 µM | Inhibition of myogenesis | C2C12 myoblasts |
| In Vitro Conc. | 10 µM | Amelioration of podocyte injury | Human podocytes |
| In Vivo Dosage | 50 mg/kg | Inhibition of HDAC4/5 activity | Mice (skeletal muscle/heart) |
| In Vivo Dosage | 20 mg/kg (daily, i.p.) | Amelioration of podocyte injury | Mice (ADR model) |
| In Vivo Dosage | 0.5 mg/kg (daily, i.p.) | Neuroprotection | Rats (6-OHDA model) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of this compound.
Myoblast Differentiation Assay (C2C12)
-
Cell Culture: C2C12 myoblasts are cultured in Growth Medium (GM), typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics.
-
Induction of Differentiation: To induce differentiation, confluent cells are washed with PBS and switched to Differentiation Medium (DM), which is DMEM supplemented with a lower serum concentration, usually 2% horse serum.
-
Treatment: this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) is added to the DM at the start of differentiation (Time 0).[11]
-
Analysis: Cells are harvested at various time points (e.g., 24, 48, 72 hours) for analysis.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a late differentiation marker like Myosin Heavy Chain (MyHC) to visualize myotube formation.[11]
-
Western Blot: Cell lysates are analyzed for the expression of myogenic proteins like Myogenin, MEF2D, and αMHC.[3][9]
-
Co-Immunoprecipitation (Co-IP) for Protein Complex Analysis
This protocol is used to assess the effect of this compound on the stability of the MEF2D-HDAC repressive complex.[3][9]
-
Cell Lysis: C2C12 cells, treated with or without this compound during differentiation, are harvested and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Lysates are pre-cleared by incubation with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The supernatant is incubated overnight at 4°C with a primary antibody targeting one component of the expected complex (e.g., anti-MEF2D antibody). An isotype-matched IgG is used as a negative control.
-
Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The captured complexes are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against other potential members of the complex (e.g., anti-HDAC4, anti-HDAC3) or for post-translational modifications (e.g., anti-acetyl-lysine to check MEF2D acetylation status).[3][9]
In Vivo Animal Studies
-
Animal Models: Studies have used C57BL/6N mice for ADR-induced nephropathy[5] and rats for the 6-OHDA model of Parkinson's disease[6].
-
Drug Administration: this compound is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a specified dose and frequency (e.g., 20 mg/kg daily).[5]
-
Induction of Pathology: Disease is induced concurrently or prior to treatment. For example, a single tail vein injection of Adriamycin (ADR) is used to induce podocyte injury.[5]
-
Outcome Measures:
-
Functional: Measurement of urinary albumin-to-creatinine ratio to assess kidney function.[5] Behavioral tests (e.g., forelimb akinesia) for neurodegenerative models.[6]
-
Histological: Tissues (e.g., kidney, brain) are harvested, fixed, and sectioned. Immunohistochemistry (IHC) or Immunofluorescence (IF) is used to analyze protein expression and localization (e.g., β-catenin, α-SMA, microglial markers).[5][6][10]
-
Biochemical: Tissue extracts are prepared for Western blot or HDAC activity assays.[3]
-
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
The Foundational Role of MC1568 in Myogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on MC1568, a selective inhibitor of class II histone deacetylases (HDACs), and its intricate role in the process of myogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.
Core Concepts: this compound and the Inhibition of Muscle Differentiation
This compound is a small molecule inhibitor that has been instrumental in dissecting the roles of class II HDACs in muscle development.[1][2] Myogenesis, the formation of muscular tissue, is a tightly regulated process involving the interplay of various transcription factors and signaling molecules. Foundational research has demonstrated that this compound arrests myogenesis, providing a valuable tool to understand the molecular checkpoints that govern muscle cell differentiation.[1][3][4]
The primary mechanism by which this compound is reported to inhibit myogenesis involves its effects on the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which are critical for muscle-specific gene expression.[1][5][6] Specifically, this compound has been shown to act through three distinct, yet interconnected, mechanisms:
-
Decreased MEF2D Expression : Treatment with this compound leads to a reduction in the expression of MEF2D, a key activator of muscle differentiation programs.[1][4]
-
Stabilization of the HDAC4-HDAC3-MEF2D Repressor Complex : this compound stabilizes the complex formed by HDAC4, HDAC3, and MEF2D.[1][4][7] This stabilization maintains the repression of MEF2-target genes necessary for myogenesis.
-
Inhibition of MEF2D Acetylation : Paradoxically, this compound inhibits the acetylation of MEF2D that occurs during differentiation.[1][3][4]
It is important to note that some studies have raised questions about the direct enzymatic inhibition of class IIa HDACs by this compound in vitro, suggesting its anti-myogenic effects could be partly due to off-target actions.[8] Despite this, its role in stabilizing the MEF2-HDAC repressive complex remains a key aspect of its observed biological activity in the context of myogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on this compound and myogenesis.
| Parameter | Value | Cell/System | Reference |
| IC50 (Maize Class II HDAC) | 22 µM | In vitro | [2] |
| IC50 (Maize HD1-A) | 100 nM | In vitro | [2] |
| Selectivity (HD1-A vs HD1-B) | 34-fold | In vitro | [2] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Treatment | Effect on Myogenin Expression | Effect on αMHC Expression | Cell Line | Reference |
| This compound (at start of differentiation) | Blocked induction | Blocked induction | C2C12 | [1] |
| This compound (24h after differentiation) | Blocked induction | Not specified | C2C12 | [1] |
Table 2: Effect of this compound on Myogenic Marker Expression in C2C12 Cells.
| Organ | Effect on Tubulin Acetylation (50 mg/kg this compound) | Reference |
| Kidney | Increased | [1] |
| Spleen | Increased | [1] |
| Muscle | Increased | [1] |
| Heart | Increased | [1] |
| Stomach | No effect | [1] |
| Ovary/Uterus | No effect | [1] |
| Lung | No effect | [1] |
| Brain | No effect | [1] |
Table 3: In Vivo Tissue-Selective Effects of this compound on Tubulin Acetylation in Mice.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound in myogenesis and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of this compound in the inhibition of myogenesis.
Caption: Experimental workflow for studying this compound effects on C2C12 cells.
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the foundational literature.
C2C12 Cell Culture and Differentiation
-
Cell Line: C2C12 myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum, 1% Penicillin-Streptomycin.
-
Protocol:
-
Culture C2C12 cells in GM at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, switch to DM to induce differentiation.
-
For inhibitor studies, add this compound (typically 5 µM) or vehicle control (e.g., DMSO) to the DM.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours) before harvesting for analysis.
-
Western Blot Analysis
-
Objective: To determine the protein levels of myogenic markers (e.g., Myogenin, Myosin Heavy Chain) and signaling components (e.g., MEF2D, HDAC4).
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Myogenin, anti-MHC, anti-MEF2D, anti-HDAC4, anti-HSP70 or α-tubulin as loading controls) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Immunoprecipitation (IP)
-
Objective: To assess the interaction between proteins, such as the MEF2D-HDAC4 complex.
-
Protocol:
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the lysate with the primary antibody (e.g., anti-MEF2D) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting with antibodies against the protein of interest and its potential binding partners (e.g., HDAC4, HDAC3).
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the association of transcription factors (e.g., MEF2D) or histone modifications (e.g., acetyl-H3) with specific gene promoters (e.g., Myogenin).
-
Protocol:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Perform immunoprecipitation with an antibody of interest (e.g., anti-MEF2D, anti-acetyl-H3) or a control IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of the target gene (e.g., Myogenin, MCK).
-
In Vivo Studies in Mice
-
Animal Model: CD1 outbred mice.
-
Dosing and Administration: this compound administered at doses ranging from 1 to 50 mg/kg. For chronic studies, a dose of 50 mg/kg every 2 days for 10 days has been used without detectable toxicity.[1][4]
-
Tissue Analysis:
-
Euthanize mice and harvest tissues of interest (e.g., skeletal muscle, heart, kidney, spleen).
-
Prepare tissue extracts for Western blot analysis (e.g., for tubulin acetylation) or immunoprecipitation.
-
Perform histological analysis to assess tissue morphology.
-
Conclusion
This compound has proven to be a pivotal chemical probe in elucidating the role of class II HDACs and MEF2 in the regulation of myogenesis. While its precise mechanism of enzymatic inhibition continues to be explored, its ability to stabilize the HDAC-MEF2 repressor complex provides a consistent and valuable tool for studying the epigenetic control of muscle differentiation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working in the field of skeletal muscle biology and therapeutics.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. MEF2 Transcription Factors Regulate Distinct Gene Programs in Mammalian Skeletal Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of MC1568 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a selective inhibitor of class IIa histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancer.[1][2][3] This technical guide provides an in-depth overview of the preliminary research on this compound's effects on various cancer cell lines. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved in its mechanism of action. The anticancer effects of HDAC inhibitors like this compound are attributed to their ability to induce cell differentiation, cell cycle arrest, and apoptosis.[4][5][6]
Core Mechanism of Action
This compound selectively inhibits class IIa HDACs (HDAC4, 5, 7, and 9).[1][2] Unlike other classes of HDACs, class IIa enzymes have limited deacetylase activity and primarily function as transcriptional repressors by forming complexes with other proteins. By inhibiting these HDACs, this compound disrupts these repressive complexes, leading to the re-expression of silenced tumor suppressor genes.[1][2][6] This targeted action makes this compound a compound of interest for cancer therapy, potentially with fewer side effects than pan-HDAC inhibitors.[7]
Effects on Cancer Cell Lines: A Quantitative Overview
The following table summarizes the observed effects of this compound on various cancer cell lines based on available preclinical data.
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
| Melanoma | GR-M, OCM-3 | Inhibition of cell proliferation and IL-8 expression. | [8] |
| Breast Cancer | Estrogen-receptor-positive cells (e.g., MCF-7) | Anti-proliferative effects. | [2][9] |
| Pancreatic Cancer | Not specified | Enhanced MGCD0103-induced apoptosis and G2/M arrest. | [2] |
Key Signaling Pathways and Cellular Processes Affected by this compound
This compound exerts its anticancer effects by modulating several critical cellular pathways and processes.
Inhibition of Cell Proliferation
This compound has demonstrated anti-proliferative effects in melanoma and estrogen-receptor-positive breast cancer cells.[2][8][9] This is achieved, in part, by suppressing the expression of c-Jun, a key component of the AP-1 transcription factor complex that drives the expression of genes involved in cell proliferation, such as Interleukin-8 (IL-8).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 4. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MC1568: A Technical Guide to a Selective Class IIa Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a synthetic small molecule that has garnered significant attention in the field of epigenetics as a selective inhibitor of class IIa histone deacetylases (HDACs). Its ability to modulate the activity of specific HDAC isoforms has made it a valuable tool for dissecting the roles of these enzymes in various biological processes, including myogenesis, cancer progression, neuroprotection, and immune regulation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways it influences.
Discovery and Development
This compound was first described by Mai and colleagues in 2005 as part of a series of (aryloxopropenyl)pyrrolyl hydroxyamides designed as selective inhibitors of class IIa HDACs. The development of this compound was driven by the need for chemical probes with greater selectivity for specific HDAC classes to better understand their individual functions and to develop more targeted therapeutic agents with potentially fewer side effects than pan-HDAC inhibitors. Subsequent studies have further elucidated its biological activities and have led to an improved synthesis method and a structural reassignment of the molecule.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits significant selectivity for class IIa HDACs over class I HDACs. The following table summarizes the available quantitative data on its inhibitory activity.
| Target | IC50 Value | Fold Selectivity (Class II vs. Class I) | Reference(s) |
| Class II HDACs (general) | 220 nM | >170-fold | [1] |
| Maize HD1-A (Class II) | 100 nM | 34-fold vs. HD1-B | [2] |
| Maize Class II HDAC | 22 µM | [2][3] | |
| Human HDAC1 | No inhibition at 5 µM | - | [1] |
| Human HDAC4 | Inhibited | - | [3] |
| Human HDAC5 | Inhibited | - | [4] |
| Human HDAC6 | Inhibited | - | |
| Human HDAC8 | Inhibited | - |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by impinging on several key signaling pathways. The following diagrams illustrate these interactions.
Inhibition of Myogenesis via MEF2D-HDAC Complex Stabilization
This compound arrests muscle cell differentiation by modulating the stability and activity of the myocyte enhancer factor 2D (MEF2D)-HDAC complex.[4] It decreases the expression of MEF2D and stabilizes the repressive HDAC4-HDAC3-MEF2D complex.[3]
Interference with RAR/PPARγ-Mediated Differentiation
This compound has been shown to interfere with the differentiation-inducing signaling pathways mediated by retinoic acid receptors (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[3] This activity has implications for its potential use in developmental biology and cancer therapy.
Suppression of IL-8 Expression in Melanoma Cells
In human melanoma cells, this compound suppresses the expression of the pro-inflammatory chemokine Interleukin-8 (IL-8). It achieves this by inhibiting the binding of the transcription factor c-Jun to the IL-8 promoter.[4]
Inhibition of β-Catenin Activation
This compound has been demonstrated to inhibit the activation of β-catenin, a key component of the Wnt signaling pathway.[5] This has been observed in the context of adriamycin-induced podocyte injury, suggesting a potential therapeutic role in certain kidney diseases.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound, based on the foundational publications.
Histone Deacetylase (HDAC) Inhibition Assay
-
Principle: To determine the in vitro inhibitory activity of this compound against specific HDAC isoforms.
-
Methodology (based on Mai et al., 2005):
-
Recombinant human HDAC enzymes are used.
-
A fluorescent substrate, such as a fluorogenic acetylated lysine peptide, is incubated with the HDAC enzyme in the presence or absence of this compound at various concentrations.
-
The deacetylated substrate is then cleaved by a developer, releasing a fluorophore.
-
The fluorescence is measured using a fluorometer.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell-Based HDAC Activity Assay
-
Principle: To assess the ability of this compound to inhibit HDAC activity within a cellular context.
-
Methodology (based on Nebbioso et al., 2009):
-
Cells are cultured and treated with this compound at various concentrations.
-
Nuclear extracts are prepared from the treated cells.
-
The HDAC activity in the nuclear extracts is measured using a commercially available colorimetric or fluorometric HDAC assay kit, which typically uses a substrate that becomes chromogenic or fluorescent upon deacetylation.
-
Alternatively, the acetylation status of specific HDAC substrates, such as histones (e.g., acetyl-H3, acetyl-H4) or non-histone proteins (e.g., α-tubulin), is assessed by Western blotting using specific antibodies. An increase in acetylation indicates HDAC inhibition.
-
Cell Viability and Proliferation Assays
-
Principle: To evaluate the cytotoxic or cytostatic effects of this compound on different cell lines.
-
Methodology (based on Venza et al., 2013):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.
-
Alternatively, cell proliferation can be determined by direct cell counting using a hemocytometer or an automated cell counter.
-
Immunoprecipitation and Western Blotting
-
Principle: To study protein-protein interactions and to determine the expression levels and post-translational modifications of specific proteins following treatment with this compound.
-
Methodology (based on Nebbioso et al., 2009):
-
Cell Lysis: Cells are treated with this compound and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Immunoprecipitation (IP): To study protein complexes, a specific antibody targeting one of the proteins of interest (e.g., MEF2D) is added to the cell lysate. The antibody-protein complex is then captured using protein A/G-agarose or magnetic beads. After washing to remove non-specific binding, the immunoprecipitated proteins are eluted.
-
Western Blotting: The eluted proteins from the IP or total cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., HDAC4, acetylated-lysine).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.
-
The resulting light signal is detected on X-ray film or with a digital imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: To determine if this compound affects the association of specific proteins, such as transcription factors or modified histones, with specific genomic regions (e.g., gene promoters).
-
Methodology (based on Venza et al., 2013):
-
Cells are treated with this compound and then with formaldehyde to cross-link proteins to DNA.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific to the protein of interest (e.g., c-Jun) is used to immunoprecipitate the chromatin-protein complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of a specific DNA sequence (e.g., the IL-8 promoter) in the immunoprecipitated sample is quantified using quantitative polymerase chain reaction (qPCR). An enrichment of the target DNA sequence compared to a control immunoprecipitation (e.g., with a non-specific IgG) indicates that the protein of interest was bound to that genomic region.
-
Conclusion
This compound has proven to be a highly valuable research tool for investigating the specific roles of class IIa HDACs in a multitude of cellular processes. Its selectivity provides a significant advantage over pan-HDAC inhibitors, allowing for a more nuanced understanding of the epigenetic regulation of gene expression. The detailed methodologies and pathway analyses presented in this guide are intended to support researchers and drug development professionals in their efforts to further explore the therapeutic potential of selective HDAC inhibition. As research continues, a more complete understanding of the isoform-specific inhibitory profile and the full spectrum of signaling pathways modulated by this compound will undoubtedly emerge, paving the way for the development of novel epigenetic therapies.
References
The Impact of MC1568 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1568 is a synthetic compound initially characterized as a selective inhibitor of class IIa histone deacetylases (HDACs). Its influence on cellular processes, particularly myogenesis and differentiation, has been a subject of considerable research. This technical guide provides an in-depth analysis of this compound's effect on histone acetylation levels, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used for its characterization. Notably, this guide also addresses the evolving understanding of this compound's activity, including evidence of indirect mechanisms of action and potential off-target effects, offering a comprehensive and nuanced perspective for researchers in drug development and molecular biology.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression. The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.
This compound emerged as a tool compound for studying the specific roles of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). While initial studies pointed towards direct enzymatic inhibition, more recent evidence suggests a more complex mechanism of action involving the modulation of protein-protein interactions within larger transcriptional complexes. This guide will synthesize the available data on this compound, focusing on its ultimate effect on histone acetylation and providing the necessary technical details for its study.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data regarding the inhibitory activity of this compound against various HDAC isoforms. It is important to note the conflicting reports in the literature regarding the direct enzymatic inhibition of class IIa HDACs by this compound.
| Target HDAC | IC50 Value | Cell-Free/Cell-Based | Reference |
| Maize HD1-A (Class II) | 100 nM | Cell-free | [1] |
| Maize HD1-B (Class I) | 3.4 µM | Cell-free | [2] |
| Maize Class II HDAC | 22 µM | Not Specified | [1][3] |
| Human HDAC4 | Inhibited | Cell-based (ZR-75.1 lysates) | [2] |
| Human HDAC1 | No inhibition (at 5 µM) | Cell-based (ZR-75.1 lysates) | [2] |
| Human Class IIa HDACs | No target engagement | Chemoproteomic assay | [4] |
| Human HDAC6/8 | Inhibited | Not Specified | [5] |
Note: The significant discrepancy in IC50 values and the lack of target engagement in some studies highlight the ongoing debate about the direct inhibitory mechanism of this compound.
Effect on Histone Acetylation Levels
While direct, quantitative dose-response data on specific histone lysine acetylation marks are limited, several studies provide key insights into this compound's impact on overall histone acetylation.
-
Histone H3 and H4 Acetylation: In MCF-7 human breast cancer cells, treatment with 20 µM this compound resulted in an increased accumulation of acetylated histone H3 and H4.[2] This suggests that at higher concentrations, this compound can lead to a net increase in histone acetylation, likely through indirect mechanisms or inhibition of other HDACs like HDAC6.
-
Histone H4 Deacetylation: In a study investigating thimerosal-induced neurotoxicity, co-administration of this compound was found to moderate the increase in HDAC4 levels and reduce the associated histone H4 deacetylation in the rat prefrontal cortex.[6] This neuroprotective effect points to an in vivo role for this compound in maintaining histone H4 acetylation levels.
-
Tubulin Acetylation: As a non-histone target of HDAC6, tubulin acetylation is often used as a marker for HDAC6 inhibition. This compound treatment has been shown to increase tubulin acetylation in a dose-dependent manner in various organs of mice, indicating in vivo activity against HDAC6.[7][8]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on histone acetylation and gene expression primarily by modulating the activity of transcriptional repressor complexes.
Myogenesis and the MEF2D Pathway
The most well-characterized role of this compound is its inhibition of myogenesis. It achieves this by stabilizing the repressive complex between myocyte enhancer factor 2D (MEF2D), HDAC4, and HDAC3.[7][8][9]
-
Stabilization of the MEF2D-HDAC3-HDAC4 Complex: During muscle differentiation, the MEF2D-HDAC4 complex typically dissociates, allowing for the activation of muscle-specific genes. This compound prevents this dissociation, thereby maintaining the repressive state.[7][8]
-
Inhibition of MEF2D Acetylation: Paradoxically, this compound also inhibits the acetylation of MEF2D itself, a modification associated with its transcriptional activity.[7][10] This deacetylation is thought to be mediated by the stabilized HDAC3 within the complex.[7]
-
Effect on Histone H3 Acetylation at Target Promoters: Chromatin immunoprecipitation (ChIP) experiments have shown that this compound treatment leads to a decrease in histone H3 acetylation at the promoters of MEF2D target genes, such as myogenin.[7]
Caption: this compound's role in inhibiting myogenesis by stabilizing the MEF2D-HDAC repressive complex.
Other Signaling Pathways
This compound has been shown to interfere with other signaling pathways, including:
-
RAR- and PPARγ-mediated Differentiation: It can block endodermal differentiation and attenuate adipogenesis.[1][11]
-
β-Catenin Signaling: In a model of podocyte injury, this compound was shown to inhibit the activation of β-catenin.[12]
Off-Target Effects
Recent chemoproteomic studies have revealed that this compound may not directly engage with class IIa HDACs but can potently inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4][13][14] This finding suggests that some of the observed cellular effects of this compound could be due to this off-target activity, warranting careful interpretation of experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a source of HDACs (e.g., recombinant enzyme or nuclear extract). Deacetylation by HDACs renders the substrate susceptible to cleavage by a developing agent (e.g., trypsin), which releases a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Protocol:
-
Prepare Reagents:
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Fluorogenic Substrate (e.g., Fluor de Lys®): Prepare a stock solution in DMSO and dilute to the working concentration in assay buffer.
-
HDAC Enzyme: Use recombinant human HDACs or nuclear extracts.
-
Inhibitor: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Developer Solution: Contains a developing agent (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted HDAC enzyme to each well.
-
Add 5 µL of this compound dilution or DMSO (vehicle control).
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of the fluorogenic substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 50 µL of Developer Solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Read fluorescence (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a fluorometric HDAC activity assay.
Western Blot for Histone Acetylation
This technique is used to detect changes in the levels of specific acetylated histones in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3, anti-acetyl-H4) or a specific lysine mark (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-total H3, anti-total H4, or anti-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the corresponding loading control band.
-
Compare the normalized values between treated and untreated samples.
-
Caption: Workflow for Western blot analysis of histone acetylation.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of specific proteins (e.g., acetylated histones, transcription factors) with specific genomic regions.
Protocol:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-acetyl-H3).
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target [sfb1309.de]
- 14. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analyzing histone ChIP-seq data with a bin-based probability of being signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ChIP-Seq Analysis for Identifying Genome-Wide Histone Modifications Associated with Stress-Responsive Genes in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MC1568: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play a crucial role in regulating gene expression and are implicated in various cellular processes, including cell differentiation, proliferation, and apoptosis.[3][4] this compound has demonstrated tissue-selective inhibition, particularly affecting skeletal muscle and heart tissues by inhibiting HDAC4 and HDAC5 without significantly impacting HDAC3 activity.[1][2] Its ability to modulate cellular pathways makes it a valuable tool for research in oncology, neurobiology, and metabolic diseases. This document provides detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects primarily by inhibiting the enzymatic activity of class IIa HDACs. This inhibition leads to an increase in the acetylation of both histone and non-histone proteins, thereby altering gene expression. A key mechanism of action, particularly in the context of myogenesis, is the stabilization of the HDAC4–HDAC3–myocyte enhancer factor 2D (MEF2D) complex.[3][5][6] This stabilization prevents the acetylation of MEF2D, a critical transcription factor for muscle differentiation, ultimately arresting myogenesis.[3][5][6] Additionally, this compound has been shown to interfere with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ)-mediated differentiation pathways.[1][6][7]
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound in various contexts.
| Target Enzyme (Source) | IC50 | Reference |
| Maize HD1-A (Class IIa-like) | 100 nM | [6] |
| Maize HD2 (Class IIa-like) | 22 µM | [8] |
| Cell Line | Application | Effective Concentration | Treatment Duration | Reference |
| C2C12 (Mouse myoblasts) | Inhibition of myogenesis | 5 µM | 48 hours | [3] |
| 3T3-L1 (Mouse preadipocytes) | Attenuation of adipogenesis | ~10 µM | 8 days | [1] |
| SH-SY5Y (Human neuroblastoma) | Neuroprotection | 1–5 µM (pretreatment) | 2 hours | [9] |
| Human Podocytes | Amelioration of injury | Varies (as indicated in study) | 2 hours (pretreatment) | [10] |
| GR-M and OCM-3 (Human melanoma) | Inhibition of cell proliferation | Not specified | 6 hours | [5] |
Experimental Protocols
Stock Solution Preparation
This compound is typically supplied as a solid. The solubility in DMSO is greater than 10 mM.[6]
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 314.31 g/mol ), add 318.1 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If needed, warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months or at -80°C for up to two years.[1][7]
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization of cell seeding density and this compound concentration is recommended for each cell line.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).[9] Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the formation of formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This protocol describes the detection of protein expression changes in cells treated with this compound.
-
Reagents and Materials:
-
Cells of interest treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against HDAC4, acetylated tubulin, MEF2D)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Inhibition of Myogenesis in C2C12 Cells
-
Reagents and Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM with 10% fetal bovine serum
-
Differentiation Medium (DM): DMEM with 2% horse serum
-
This compound stock solution
-
-
Procedure:
-
Culture C2C12 cells in GM until they reach confluence.
-
To induce differentiation, replace the GM with DM.
-
Treat the cells with 5 µM this compound in DM.[3] A vehicle control (DMSO) should be included.
-
Incubate the cells for 48 hours, replacing the medium with fresh DM and this compound or vehicle daily.
-
After 48 hours, assess myotube formation by microscopy. Further analysis can be performed using immunofluorescence staining for myogenic markers (e.g., myosin heavy chain) or Western blotting for proteins like myogenin and MEF2D.[3]
-
Attenuation of Adipogenesis in 3T3-L1 Cells
-
Reagents and Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% bovine calf serum
-
Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution
-
Oil Red O staining solution
-
-
Procedure:
-
Grow 3T3-L1 cells to confluence in growth medium.
-
Two days post-confluence (Day 0), induce differentiation by replacing the medium with MDI medium containing ~10 µM this compound or vehicle.[1]
-
On Day 2, replace the medium with Insulin Medium containing this compound or vehicle.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS and this compound or vehicle.
-
On Day 8, assess adipocyte differentiation by staining for lipid droplets with Oil Red O.
-
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for MC1568: In Vivo Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. The information compiled herein, including dosage, administration routes, and experimental protocols, is derived from peer-reviewed scientific literature.
Mechanism of Action
This compound is a potent and specific inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, this compound shows selectivity for this subclass, offering a more targeted approach to modulating epigenetic regulation.[2] Its mechanism of action primarily involves the modulation of the stability and activity of HDAC-MEF2 (myocyte enhancer factor 2) complexes.[1][2][3][4] In muscle cells, this compound has been shown to arrest myogenesis by decreasing the expression of MEF2D, stabilizing the HDAC4–HDAC3–MEF2D complex, and inhibiting the acetylation of MEF2D that is induced during differentiation.[1][2][3][4] This tissue-selective inhibition of HDACs highlights its therapeutic potential in various disease models.[1][2][3]
Signaling Pathway of this compound in Myogenesis
Caption: Signaling pathway illustrating this compound's role in myogenesis.
In Vivo Dosage and Administration Summary
The following table summarizes the in vivo dosages and administration routes of this compound as reported in various studies. This information can serve as a starting point for designing new in vivo experiments.
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency & Duration | Key Findings |
| CD1 Mice | General Toxicity/Activity | 50 mg/kg | Not specified | Every 2 days for 10 days | No detectable liver toxicity, weight loss, or behavioral abnormalities. Increased tubulin acetylation in select organs.[3] |
| CD1 Mice | HDAC Inhibition | 1, 10, and 50 mg/kg | Not specified | Acute administration (6 hours) | Dose-dependent increase in tubulin acetylation in kidney, spleen, muscle, and heart.[3] |
| PPRE-Luc Transgenic C57BL/6 Mice | PPARγ Signaling | 50 mg/kg | Not specified | Not specified | Impaired PPARγ signaling, primarily in the heart and adipose tissues.[1] |
| C57BL/6N Mice | Adriamycin (ADR)-induced Nephrotic Syndrome | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks, starting 1 week after ADR injection | Ameliorated proteinuria and podocyte injury.[5][6] |
| Rats | Parkinson's Disease (6-OHDA model) | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Reduced forelimb akinesia and partially protected dopaminergic neurons.[7] |
| Infant Male Rats | Thimerosal-induced Neurotoxicity | 40 mg/kg | Intraperitoneal (i.p.) | Co-administered with thimerosal on postnatal days 7, 9, 11, and 15 | Moderated the increase in HDAC4, reduced histone H4 deacetylation, and caspase-3 cleavage in the prefrontal cortex.[8] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound for in vivo studies, based on established methodologies.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is suitable for studies requiring systemic delivery of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. This stock solution can be stored at -20°C for up to one year or -80°C for up to two years.[4]
-
-
Working Solution Preparation (for a final concentration of 1 mg/mL): [4]
-
For 1 mL of working solution, add 100 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
If precipitation occurs, use an ultrasonic bath to aid dissolution. The resulting solution will be a suspension.[4]
-
Note: It is recommended to prepare the working solution fresh on the day of use.[4]
-
-
Administration:
-
Administer the prepared this compound suspension via intraperitoneal injection at the desired dosage (e.g., 0.5 mg/kg, 20 mg/kg, or 40 mg/kg).
-
The injection volume should be calculated based on the animal's weight.
-
Protocol 2: General Workflow for In Vivo this compound Efficacy Study
This protocol outlines a general workflow for assessing the efficacy of this compound in a disease model.
Caption: General experimental workflow for an in vivo study using this compound.
Procedure:
-
Animal Acclimation and Model Induction:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Induce the disease model of interest according to established protocols (e.g., Adriamycin injection for nephropathy, 6-OHDA lesion for Parkinson's disease).[5][6][7]
-
Record baseline measurements such as body weight and relevant behavioral or physiological parameters.
-
-
This compound Treatment:
-
Endpoint Analysis:
-
At the end of the treatment period, perform endpoint behavioral or physiological assessments.[5][6][7]
-
Euthanize the animals and collect tissues of interest for further analysis.
-
Perform biochemical assays (e.g., Western blotting for HDAC levels, protein acetylation) and histological analysis (e.g., immunohistochemistry, H&E staining) to evaluate the effects of this compound.[3][5][6][8]
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 7. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC1568 In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. The following sections detail recommended treatment durations, experimental protocols, and the compound's mechanism of action.
Introduction to this compound
This compound is a potent and specific inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity allows for the targeted investigation of class IIa HDAC functions in various biological processes. Its mechanism of action involves the stabilization of the HDAC4-HDAC3-MEF2D complex, which leads to the repression of myocyte enhancer factor 2 (MEF2) activity.[1][2][3][4] This interference with MEF2, a key transcription factor in myogenesis, results in the arrest of muscle cell differentiation.[1][2][3][4] this compound has also been shown to interfere with RAR- and PPARγ-mediated differentiation pathways.[1][2]
Recommended In Vitro Treatment Duration
The optimal treatment duration for this compound is highly dependent on the cell type and the biological process being investigated. Based on published studies, the following treatment durations are recommended as starting points for various in vitro assays.
| Cell Type | Assay | Recommended Treatment Duration | Concentration (Example) | Reference |
| Melanoma Cells | Cell Proliferation (MTT Assay) | 6 hours | Not specified | [3] |
| Human Podocytes | Cytoskeleton Structure and Protein Expression | 2 hours (pre-treatment) | Various dosages | [5] |
| SH-SY5Y Neuroblastoma Cells & Cortical Neurons | Apoptosis Prevention | Concurrent with toxin | 0.5 µM - 1 µM | [6] |
| C2C12 Myoblasts | Myogenesis Inhibition | 24 hours | Not specified | [4] |
Detailed Experimental Protocols
Cell Proliferation Assay in Melanoma Cells
This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[3]
Objective: To evaluate the effect of this compound on the proliferation of melanoma cells.
Materials:
-
Melanoma cell line (e.g., A375)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin/Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
MTT reagent
-
DMSO
-
24-well plates
Procedure:
-
Seed 15,000 cells per well in a 24-well plate with RPMI-1640 medium supplemented with 10% FBS, 3 mM L-glutamine, and 2% penicillin/streptomycin.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentration of this compound or vehicle control.
-
For stimulated conditions, add PMA (e.g., 50 ng/mL) to the respective wells.
-
Incubate for 6 hours.
-
Perform an MTT assay to evaluate cell proliferation by measuring the absorbance at the appropriate wavelength.
-
Cell proliferation can also be evaluated by direct cell counting.
Podocyte Injury Amelioration Assay
This protocol is designed to assess the protective effects of this compound against podocyte injury.[5]
Objective: To determine if this compound can ameliorate Adriamycin (ADR)-induced injury in human podocytes.
Materials:
-
Human podocyte cell line
-
Culture medium for podocytes
-
This compound
-
Adriamycin (ADR)
-
RIPA buffer with protease inhibitors
-
Antibodies for Western blotting (e.g., against desmin, α-SMA)
-
Phalloidin for F-actin staining
-
Mounting medium with DAPI
Procedure:
-
Culture human podocytes to a differentiated state according to standard protocols.
-
Pre-treat the differentiated podocytes with various concentrations of this compound for 2 hours.
-
Induce podocyte injury by adding 10 µM ADR to the culture medium.
-
Incubate for the desired time points to assess injury markers.
-
For Western Blotting: Lyse the cells in RIPA buffer, and perform SDS-PAGE and Western blotting to analyze the expression of injury markers like desmin and α-SMA.
-
For Phalloidin Staining: Fix the cells, permeabilize, and stain with phalloidin to visualize the actin cytoskeleton. Counterstain with DAPI to visualize nuclei.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro this compound Treatment
Caption: General workflow for in vitro experiments using this compound.
Simplified Signaling Pathway of this compound Action in Myogenesis
Caption: this compound stabilizes the HDAC-MEF2D complex, repressing myogenesis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing MC1568 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), demonstrating tissue-specific effects.[1][2] It plays a crucial role in regulating gene expression by preventing the removal of acetyl groups from histones, which in turn alters chromatin structure and transcription. This compound specifically targets HDAC4 and HDAC5, particularly in skeletal muscle and the heart, without significantly affecting class I HDACs.[1][3][4] This selective inhibition makes it a valuable tool for studying the roles of class IIa HDACs in various biological processes, including myogenesis, neuroprotection, and cancer progression.[2][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo studies.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1] |
| Molecular Weight | 314.31 g/mol | [1] |
| CAS Number | 852475-26-4 | [1] |
| Appearance | Solid | [6] |
| Purity | ≥96% | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1][2] |
| Insoluble in water and ethanol | [7][8] | |
| Storage (Solid) | Store at -20°C for up to one year, or at -80°C for up to two years. | [5] |
| Storage (Solutions) | Prepare fresh or store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Do not store aqueous solutions for more than one day. | [2][3] |
Mechanism of Action: Inhibition of Class IIa HDACs
This compound selectively inhibits class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), which are known to play a key role in regulating muscle differentiation.[6][7] In skeletal muscle, class IIa HDACs can form a complex with Myocyte Enhancer Factor 2 (MEF2), a transcription factor crucial for myogenesis. By deacetylating histones and other proteins, this complex represses the expression of muscle-specific genes. This compound blocks the enzymatic activity of these HDACs, leading to hyperacetylation of MEF2 targets and subsequent activation of myogenic gene expression.[4] However, it has also been shown to arrest myogenesis by stabilizing the inhibitory HDAC4-HDAC3-MEF2D complex.[4][5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
Application of MC1568 in Kidney Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: MC1568 is a selective inhibitor of class IIa histone deacetylases (HDACs), which are increasingly recognized as key regulators in the pathogenesis of various kidney diseases.[1] This document provides detailed application notes and protocols for the use of this compound in kidney disease research, with a focus on renal fibrosis and podocyte injury. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting class IIa HDACs in renal pathologies.
Mechanism of Action: this compound exerts its effects by selectively inhibiting the enzymatic activity of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2][3] In the context of kidney disease, injury often leads to the upregulation of these HDACs, particularly HDAC4, in renal epithelial cells and podocytes.[2][4] This upregulation is associated with the activation of pro-fibrotic and pro-inflammatory signaling pathways. This compound intervenes by blocking this activity, leading to the suppression of pathways such as Transforming Growth Factor-β (TGF-β)/Smad3 and Nuclear Factor-κB (NF-κB), and β-catenin signaling.[2][5][6] This inhibition helps in attenuating epithelial-to-mesenchymal transition (EMT), reducing extracellular matrix (ECM) deposition, and protecting podocytes from injury.[2][5][7][8]
Data Presentation
Table 1: In Vivo Administration of this compound in Murine Models of Kidney Disease
| Kidney Disease Model | Animal Strain | This compound Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Unilateral Ureteral Obstruction (UUO) | Male C57BL/6 mice | 40 mg/kg | Intraperitoneal (in 50 µl of DMSO) | Daily for 7 or 10 days | Reduced expression of α-SMA, fibronectin, and collagen 1; Inhibited phosphorylation of Smad3 and NF-κB; Increased expression of Klotho, BMP-7, and Smad7. | [2] |
| Adriamycin (ADR) Nephropathy | Not Specified | 20 mg/kg | Daily | Started 1 week after ADR injection for 3 weeks | Ameliorated proteinuria; Reduced glomerulosclerosis and foot process effacement; Decreased expression of Fibronectin and α-SMA; Inhibited β-catenin activation. | [5] |
Table 2: In Vitro Application of this compound in Renal Cell Culture
| Cell Type | Experimental Condition | This compound Concentration | Incubation Time | Key Outcomes | Reference |
| Renal Proximal Tubular Cells (RPTCs) | TGF-β1 (2 ng/ml) stimulation | 5 µM | 24 hours | Inhibited TGF-β1-induced expression of α-SMA, collagen 1, and fibronectin; Blocked activation of TGF-β/Smad3 signaling pathways. | [2] |
| Human Podocytes | Adriamycin (ADR) stimulation | 10 µM | Pretreatment | Restored cytoskeleton structure; Suppressed expression of desmin and α-SMA; Inhibited β-catenin activation. | [5][9] |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
Objective: To induce renal fibrosis in mice to study the anti-fibrotic effects of this compound.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound (dissolved in DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
Protocol:
-
Anesthetize the mice according to standard laboratory procedures.
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter and ligate it at two points using sutures. The contralateral (right) kidney serves as a control.[2]
-
Close the abdominal incision with sutures.
-
Post-surgery, administer this compound (40 mg/kg in 50 µl of DMSO) via intraperitoneal injection.[2]
-
For studying the preventive effect, start this compound administration immediately after UUO surgery and continue daily for the desired duration (e.g., 7 days).[2]
-
For studying the therapeutic effect on established fibrosis, delay the administration of this compound until 3 days post-UUO and continue for an additional 7 days.[2]
-
At the end of the treatment period, euthanize the mice and harvest the kidneys for analysis (e.g., histology, Western blotting, qRT-PCR).
Adriamycin (ADR)-Induced Podocyte Injury and Proteinuria Model
Objective: To induce podocyte injury and proteinuria in mice, mimicking aspects of nephrotic syndrome, to evaluate the protective effects of this compound.
Materials:
-
Mice (strain to be specified based on experimental design, e.g., BALB/c)
-
Adriamycin (Doxorubicin)
-
This compound
-
Metabolic cages for urine collection
-
Assay kits for urinary albumin and creatinine
Protocol:
-
Induce nephropathy by a single intravenous injection of Adriamycin. The dose may need to be optimized based on the mouse strain.
-
House mice in metabolic cages to collect urine for baseline proteinuria measurement (urine albumin-to-creatinine ratio).
-
Begin treatment with this compound (20 mg/kg, daily) at a specified time point after ADR injection (e.g., 1 week).[5]
-
Continue treatment for the desired duration (e.g., 3 weeks).[5]
-
Monitor urinary albumin-to-creatinine ratio weekly to assess proteinuria.[4][5]
-
At the end of the study, euthanize the mice and collect kidney tissues for histological analysis (e.g., PAS staining, electron microscopy) and molecular analysis (e.g., immunohistochemistry for HDACs, fibronectin, α-SMA, and β-catenin).[4][5]
In Vitro Culture and Treatment of Renal Cells
Objective: To investigate the direct effects of this compound on renal cells in culture.
Materials:
-
Renal Proximal Tubular Cells (RPTCs) or human podocytes
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in a suitable solvent like DMSO)
-
Reagents for inducing injury/fibrosis (e.g., TGF-β1 for RPTCs, Adriamycin for podocytes)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, primers for qRT-PCR)
Protocol:
-
Culture RPTCs or human podocytes under standard conditions until they reach the desired confluency.
-
For experiments involving TGF-β1, serum-starve the cells for a period (e.g., 24 hours) before treatment.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 5 µM for RPTCs, 10 µM for podocytes) for a specified duration before adding the pro-fibrotic or injurious agent.[2][5]
-
Induce fibrosis or injury by adding TGF-β1 (e.g., 2 ng/ml) to RPTCs or Adriamycin to podocytes and incubate for the desired time (e.g., 24-48 hours).[2][5]
-
Harvest the cells for analysis. For example, perform Western blotting to assess the expression of α-SMA, collagen 1, fibronectin, and the phosphorylation status of Smad3, NF-κB, or β-catenin.[2][5]
Mandatory Visualizations
Caption: Signaling pathways affected by this compound in kidney disease.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Workflow for in vitro experiments using this compound.
References
- 1. Therapeutic effects of histone deacetylase inhibitors on kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of class IIa histone deacetylases alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Class IIa histone deacetylase inhibition ameliorates acute kidney injury by suppressing renal tubular cell apoptosis and enhancing autophagy and proliferation [frontiersin.org]
- 4. Frontiers | Molecular mechanisms of histone deacetylases and inhibitors in renal fibrosis progression [frontiersin.org]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Acetylation and Modifiers in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
Application Notes and Protocols: MC1568 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of MC1568, a selective Class IIa histone deacetylase (HDAC) inhibitor, when used in combination with other therapeutic agents. The following sections detail the rationale for combination therapies, present available preclinical data, and provide detailed protocols for in vitro and in vivo studies.
Introduction to this compound
This compound is a potent and selective inhibitor of Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile. Class IIa HDACs play crucial roles in various cellular processes, including cell differentiation, proliferation, and survival.[3][4] Their dysregulation has been implicated in several diseases, including cancer, neurological disorders, and inflammatory conditions. The primary mechanism of action for this compound involves the stabilization of the myocyte enhancer factor 2D (MEF2D)-HDAC3/4 complex, which arrests myogenesis.[2][5]
Rationale for Combination Therapies
The use of this compound in combination with other therapeutic agents is predicated on the principle of synergistic or additive effects, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The rationale for combining this compound with other drug classes is as follows:
-
Chemotherapeutic Agents (e.g., Doxorubicin, Cisplatin): HDAC inhibitors can induce a more open chromatin structure, potentially increasing the access of DNA-damaging agents to their targets.[6] Furthermore, by modulating the expression of proteins involved in DNA repair and apoptosis, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy.[6][7]
-
Proteasome Inhibitors (e.g., Bortezomib): Both HDACs and the proteasome are critical for protein homeostasis. Co-inhibition can lead to the accumulation of misfolded and polyubiquitinated proteins, inducing significant cellular stress and triggering apoptosis, particularly in cancer cells that are highly dependent on these pathways.[8][9]
-
Immunotherapy (e.g., Immune Checkpoint Inhibitors): HDAC inhibitors have been shown to enhance the immunogenicity of tumor cells by upregulating the expression of Major Histocompatibility Complex (MHC) molecules and components of the antigen processing machinery.[3][7] This can lead to improved recognition and elimination of cancer cells by the immune system, potentially synergizing with immune checkpoint blockade.
Preclinical Data for this compound Combination Therapies
Combination with Anthracyclines (Adriamycin/Doxorubicin)
A key preclinical study demonstrated the protective effects of this compound against Adriamycin (doxorubicin)-induced podocyte injury, a model for certain kidney diseases.[10][11] This study provides a strong foundation for understanding the interaction between this compound and doxorubicin.
Quantitative Data Summary: this compound and Adriamycin in Podocyte Injury Model
| Parameter | Control | Adriamycin (ADR) | ADR + this compound (10 µM) | Reference |
| In Vitro (Human Podocytes) | [11][12] | |||
| Desmin Expression (relative) | 1.0 | ↑ (significant increase) | ↓ (significant decrease vs. ADR) | [11][12] |
| α-SMA Expression (relative) | 1.0 | ↑ (significant increase) | ↓ (significant decrease vs. ADR) | [11][12] |
| Active β-catenin (relative) | 1.0 | ↑ (significant increase) | ↓ (significant decrease vs. ADR) | [11] |
| In Vivo (Mouse Model) | [11] | |||
| Urine Albumin-to-Creatinine Ratio | Low | High | Significantly Lower than ADR | [11] |
| Glomerular β-catenin Expression | Low | High | Prohibited | [11] |
| Glomerular Fibronectin Expression | Low | High | Downregulated | [11] |
| Glomerular α-SMA Expression | Low | High | Downregulated | [11] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound and Doxorubicin Synergy in Cancer Cells
This protocol is designed to assess the potential synergistic or additive effects of this compound and doxorubicin on cancer cell viability.
1. Materials:
-
Cancer cell line of interest (e.g., breast cancer, osteosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment:
-
For single-agent dose-response curves, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatment, add 50 µL of the this compound dilution followed by 50 µL of the doxorubicin dilution.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone.
-
For combination data, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Experimental Workflow for In Vitro Synergy Study
Protocol 2: In Vivo Evaluation of this compound and Doxorubicin in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in combination with doxorubicin in a mouse xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells for implantation
-
This compound (formulated for in vivo administration)
-
Doxorubicin (formulated for in vivo administration)
-
Calipers for tumor measurement
-
Animal balance
-
Appropriate animal housing and care facilities
2. Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Doxorubicin alone, this compound + Doxorubicin).
-
Treatment Administration:
-
Administer drugs according to a predetermined schedule and route (e.g., this compound via oral gavage daily, Doxorubicin via intraperitoneal injection weekly).
-
Monitor animal weight and overall health throughout the study.
-
-
Tumor Measurement: Measure tumor volume 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Excised tumors can be used for further analysis (e.g., immunohistochemistry for biomarkers).
-
Signaling Pathways
This compound and the Wnt/β-Catenin Signaling Pathway
In the context of Adriamycin-induced podocyte injury, this compound has been shown to inhibit the activation of β-catenin.[11] The Wnt/β-catenin pathway is a critical signaling cascade involved in cell fate determination, proliferation, and migration. Its aberrant activation is implicated in various diseases, including cancer.
Proposed Combination Therapies and Protocols
Based on the established mechanisms of HDAC inhibitors, the following are proposed areas of investigation for this compound in combination with other therapeutic agents.
Proposed Combination with Cisplatin
Rationale: Cisplatin is a DNA-damaging agent that forms platinum-DNA adducts, leading to cell cycle arrest and apoptosis. As a Class IIa HDAC inhibitor, this compound may enhance the efficacy of cisplatin by relaxing chromatin structure for better drug accessibility and by modulating DNA damage response pathways.
Proposed Protocol: A similar in vitro synergy study as outlined in Protocol 1 can be performed, substituting doxorubicin with cisplatin. It is recommended to pre-treat cells with this compound for 24 hours before adding cisplatin to maximize the chromatin-relaxing effects.
Proposed Combination with Bortezomib
Rationale: Bortezomib is a proteasome inhibitor that disrupts protein degradation, leading to the accumulation of pro-apoptotic factors. The combination with an HDAC inhibitor can lead to a synergistic accumulation of misfolded proteins and cellular stress.
Proposed Protocol: An in vitro cell viability and apoptosis assay can be conducted. Cells (e.g., multiple myeloma cell lines) can be treated with a matrix of concentrations of this compound and bortezomib for 48-72 hours. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.
Logical Relationship for Proposed Bortezomib Combination
Proposed Combination with Immune Checkpoint Inhibitors
Rationale: By increasing the expression of MHC class I and II molecules, this compound can enhance the presentation of tumor antigens to T cells. This may improve the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) that work by unleashing the anti-tumor T-cell response.
Proposed Protocol: A co-culture system of cancer cells and immune cells (e.g., T cells or PBMCs) can be utilized. Cancer cells would be pre-treated with this compound for 48-72 hours to upregulate antigen presentation machinery. Subsequently, immune cells and an anti-PD-1 antibody would be added to the co-culture. T-cell activation and cancer cell killing would be measured as endpoints.
Conclusion
This compound, as a selective Class IIa HDAC inhibitor, holds promise for combination therapies in various disease contexts. The available preclinical data, particularly in combination with doxorubicin, provides a solid foundation for further investigation. The proposed combination strategies with other chemotherapeutics, proteasome inhibitors, and immunotherapies are based on strong scientific rationale and warrant exploration to fully realize the therapeutic potential of this compound. The protocols provided herein offer a starting point for researchers to design and execute robust preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Integrative Survival Prediction in Multiple Myeloma Patients Treated With Bortezomib-Based Induction, High-Dose Therapy and Autologous Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors demonstrate significant preclinical activity as single agents, and in combination with bortezomib in Waldenström's macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib combination therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting the Effects of the Class IIa HDAC Inhibitor MC1568 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), particularly HDAC4 and HDAC5.[1][2][3] Unlike pan-HDAC inhibitors, this compound's specificity allows for the targeted investigation of class IIa HDAC functions in various biological processes. Its primary mechanism of action involves the stabilization of the repressive complex between class IIa HDACs and the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1][4] This stabilization prevents the dissociation of the HDAC-MEF2 complex, leading to the continued repression of MEF2-target genes, which are crucial for processes such as myogenesis.[1][5] Consequently, this compound can arrest muscle differentiation.[1][2] Additionally, this compound has been shown to induce the acetylation of α-tubulin, a substrate of HDAC6, indicating some activity towards this class IIb HDAC.[1]
Western blotting is a fundamental technique to elucidate the molecular effects of this compound. This application note provides a detailed protocol for using Western blot to detect changes in protein expression and post-translational modifications in response to this compound treatment. Key applications include monitoring the expression of MEF2D and myogenic markers, as well as assessing the acetylation status of α-tubulin. Furthermore, an advanced protocol for co-immunoprecipitation is included to investigate the this compound-induced stabilization of the HDAC4-MEF2D complex.
Data Presentation
The following table summarizes quantitative data for key reagents and experimental parameters for a Western blot analysis of this compound effects.
| Parameter | Recommendation | Notes |
| This compound Treatment | ||
| Concentration | 1 - 10 µM | Effective concentration may vary depending on the cell line and experimental context. A dose-response experiment is recommended. |
| Duration | 24 - 72 hours | The optimal treatment time should be determined empirically based on the specific cellular response being investigated. |
| Primary Antibodies | ||
| Anti-HDAC4 | 1:1000 - 1:2000 | |
| Anti-MEF2D | 1:500 - 1:1000 | |
| Anti-Myogenin | Varies by manufacturer | Consult datasheet for recommended dilution. |
| Anti-α-Tubulin (Loading Control) | Varies by manufacturer | Consult datasheet for recommended dilution. |
| Anti-acetyl-α-Tubulin (Lys40) | 1:1000 | |
| Secondary Antibodies | ||
| HRP-conjugated Anti-Rabbit IgG | 1:2000 - 1:10000 | Dilution depends on the primary antibody and detection reagent sensitivity. |
| HRP-conjugated Anti-Mouse IgG | 1:2000 - 1:10000 | Dilution depends on the primary antibody and detection reagent sensitivity. |
| Protein Loading | 20 - 40 µg per lane | |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in myogenesis.
References
Application Notes and Protocols: Immunofluorescence Staining After MC1568 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), playing a crucial role in various cellular processes, including myogenesis and neuronal cell death.[1][2][3][4][5][6] Its mechanism of action involves the modulation of protein complexes and acetylation events, making immunofluorescence a vital technique to visualize its subcellular effects.[1][7][8] These application notes provide detailed protocols for immunofluorescence staining in cells treated with this compound, enabling researchers to investigate changes in protein localization and expression.
Mechanism of Action of this compound
This compound primarily targets class IIa HDACs, such as HDAC4 and HDAC5.[3][4] In the context of myogenesis, this compound has been shown to:
-
Decrease the expression of myocyte enhancer factor 2D (MEF2D). [1][2]
-
Inhibit the acetylation of differentiation-induced MEF2D. [1][2]
This stabilization of the repressive MEF2-HDAC complex ultimately leads to the arrest of myogenesis.[1] Furthermore, this compound can influence other signaling pathways, including those mediated by retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor gamma (PPARγ).[2][4]
Key Applications for Immunofluorescence After this compound Treatment
-
Investigating nuclear and cytoplasmic localization of HDAC4: Studies have shown that this compound can revert thimerosal-induced increases in both nuclear and cytoplasmic HDAC4 levels.[7]
-
Analyzing changes in protein acetylation: As an HDAC inhibitor, this compound is expected to increase the acetylation of various proteins. For example, it has been observed to increase the acetylation of tubulin and Hsp90.[1][8][9]
-
Determining the subcellular localization of viral proteins: In the context of influenza A virus infection, this compound treatment was found to decrease the nuclear accumulation of viral polymerases.[8][9]
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing this compound, which can be correlated with immunofluorescence data.
Table 1: Effect of this compound on HDAC4 Protein Levels
| Cell Line/Tissue | Treatment | Subcellular Fraction | Change in HDAC4 Level | Reference |
| SH-SY5Y cells | Thimerosal (5 µM) | Cytoplasm | Significant Increase | [7] |
| SH-SY5Y cells | Thimerosal (5 µM) | Nucleus | Significant Increase | [7] |
| SH-SY5Y cells | This compound (3 µM) + Thimerosal (5 µM) | Cytoplasm | Reverted Increase | [7] |
| SH-SY5Y cells | This compound (3 µM) + Thimerosal (5 µM) | Nucleus | Reverted Increase | [7] |
| SH-SY5Y cells | This compound (3 µM) alone | Cytoplasm | Significant Decrease | [7] |
| SH-SY5Y cells | This compound (3 µM) alone | Nucleus | Significant Decrease | [7] |
Table 2: Effect of this compound on Viral Protein Expression
| Cell Line | Virus | Treatment | Effect | Reference |
| NCI-H292 cells | Influenza A (PR8) | This compound | Decreased expression of viral proteins and mRNAs | [8][9] |
| MDCK cells | Influenza A (PR8) | This compound | Decreased expression of viral proteins and mRNAs | [8][9] |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
Materials:
-
Cell culture medium appropriate for your cell line
-
This compound (stock solution typically prepared in DMSO)
-
Cell culture plates or chamber slides
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells onto appropriate culture vessels (e.g., chamber slides for direct staining) at a density that will result in 60-80% confluency at the time of treatment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. A typical concentration range to test is 1-10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration. This will vary depending on the experimental question and should be optimized (e.g., 2, 12, 24 hours).
II. Immunofluorescence Staining Protocol
This protocol provides a standard procedure for immunofluorescence staining of cultured cells after this compound treatment.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)
-
Primary antibody diluted in Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Fluorophore-conjugated secondary antibody diluted in Antibody Dilution Buffer
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Coverslips
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain (e.g., DAPI at 1 µg/mL) for 5-10 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount a coverslip onto the slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.
-
Signaling Pathways and Workflows
Caption: this compound signaling pathway in myogenesis.
Caption: Experimental workflow for immunofluorescence.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits HDAC6/8 activity and influenza A virus replication in lung epithelial cells: role of Hsp90 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MC1568 solubility and stability issues
Welcome to the technical support center for MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), including HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] It exhibits significantly less activity against class I HDACs.[3] Its primary mechanism of action involves the inhibition of the enzymatic activity of class IIa HDACs, which play a crucial role in regulating gene expression through the deacetylation of histones and other proteins.[1][4] A key target of this compound's action is the myocyte enhancer factor 2 (MEF2).[4][5] this compound has been shown to stabilize the repressive MEF2D-HDAC3/4 complex, thereby arresting myogenesis.[4][5]
Q2: In which solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO).[1][2][6][7] It is reported to be soluble in DMSO at concentrations up to 100 mM.[7] Conversely, it is insoluble in water and ethanol.[1][6] For in vivo studies, a vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described, resulting in a 1 mg/mL suspended solution.[8]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO.[6] Stock solutions can be stored at -20°C for several months or at -80°C for up to two years.[1][8] To avoid issues with moisture absorption by DMSO, which can reduce solubility, it is advisable to use fresh DMSO and aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[6]
Q4: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a common concentration range used in cell-based assays is between 1 µM and 10 µM.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
Possible Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted directly into aqueous cell culture media, the compound can precipitate out of solution.
Solution:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in cell culture media.
-
Pre-warming Media: Gently warm the cell culture media to 37°C before adding the this compound solution.
-
Increased Agitation: Gently swirl the plate or tube immediately after adding the compound to facilitate its dispersion.
-
Use of a Surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant like Tween-80 (as used in some in vivo formulations) might aid solubility, but this should be tested for its effect on your cells.[8]
Issue 2: Inconsistent or No Biological Effect Observed
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Incorrect Concentration: Errors in calculating the final working concentration.
-
Cell Line Insensitivity: The targeted HDACs may not be critical for the biological process being studied in your specific cell line.
-
Low Cellular Uptake: The compound may not be efficiently entering the cells.
Solutions:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound from the solid compound.
-
Verify Concentration: Double-check all calculations for dilutions.
-
Positive Control: Use a known positive control for HDAC inhibition to ensure the assay is working correctly.
-
Cell Line Characterization: Confirm the expression of class IIa HDACs in your cell line of interest.
-
Time-Course Experiment: The observed effect may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.
Issue 3: Observed Cellular Toxicity
Possible Cause: The concentration of this compound or the DMSO vehicle may be too high for your specific cell type.
Solution:
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold.
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is kept to a minimum, typically below 0.5%.
-
Incubation Time: Reduce the incubation time with the compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥15.7 mg/mL; up to 100 mM | [1] |
| Water | Insoluble | [1][6] |
| Ethanol | Insoluble | [1][6] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| Maize HD1-A (Class II) | 100 nM | Cell-free assay | [6] |
| Maize Class II HDAC | 22 µM | Cell-free assay | [1][2] |
| Human HDAC1 (Class I) | No inhibition (at 5 µM) | ZR-75.1 cell lysates | [6] |
| Human HDAC4 (Class IIa) | Inhibition observed | ZR-75.1 cell lysates | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). d. To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1] e. Visually inspect the solution to ensure the compound has completely dissolved. f. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for a Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture media to achieve the final desired working concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Endpoint Analysis: Following incubation, perform the desired endpoint analysis, such as a cell viability assay, western blotting for protein expression, or a gene expression analysis.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for a cell-based assay.
Caption: Troubleshooting decision tree for common issues.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing MC1568 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing MC1568 treatment time for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my experiments?
A1: The optimal concentration of this compound is cell-type and context-dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals. Based on published studies, concentrations ranging from 1 µM to 10 µM are commonly used for in vitro experiments.[1] For instance, in SH-SY5Y cells, this compound has been shown to be effective at concentrations as low as 3 µM.[2]
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment time for this compound can vary significantly depending on the biological process being investigated. For studies on myogenesis in C2C12 cells, treatment times can range from 24 hours to several days.[1][3] For assessing effects on protein expression or acetylation, shorter time points (e.g., 6, 12, 24 hours) may be sufficient. A time-course experiment is highly recommended to determine the peak effect for your endpoint of interest.
Q3: I am not observing any effect with this compound treatment. What could be the issue?
A3: Several factors could contribute to a lack of effect. First, verify the stability and activity of your this compound compound. It is sensitive to storage conditions and should be stored at -20°C or -80°C for long-term stability.[4] Ensure that the compound is properly dissolved, typically in DMSO, before adding it to your culture medium. Also, confirm that your cell type expresses the target class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9). Lastly, consider that the biological process you are studying may not be regulated by class IIa HDACs.
Q4: Is this compound toxic to cells?
A4: this compound generally exhibits low cytotoxicity at effective concentrations.[3] However, it is always good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess any potential toxic effects in your specific cell line and experimental conditions.
Q5: Can I use this compound in animal models?
A5: Yes, this compound has been used in various in vivo studies.[3][5][6][7] The dosage and administration route will depend on the animal model and the target tissue. For example, in mice, intraperitoneal injections of 20 mg/kg have been used.[5] It is crucial to consult relevant literature for established protocols for your specific animal model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in HDAC activity assays | Substrate instability or contaminated reagents.[8] | Prepare fresh substrate for each experiment and use high-purity reagents.[8] |
| Positive control HDAC inhibitor shows no effect | Incorrect enzyme/substrate combination, insufficient incubation time, or inactive enzyme.[8] | Ensure the HDAC isoform is sensitive to the control inhibitor and optimize the pre-incubation time. Verify enzyme activity with a standard assay.[8] |
| High variability between replicate wells | Inaccurate pipetting, inadequate mixing, or edge effects in the plate.[8] | Use calibrated pipettes, ensure thorough mixing after reagent addition, and consider not using the outermost wells of the microplate.[8] |
| No change in target protein levels after this compound treatment | Suboptimal treatment time or concentration. Cell line may not be responsive. | Perform a time-course and dose-response experiment. Confirm the expression of class IIa HDACs in your cell line. |
| Inconsistent Western blot results | Issues with protein extraction, loading, transfer, or antibody incubation. | Follow a standardized Western blot protocol carefully. Ensure complete protein transfer and optimize antibody concentrations and incubation times. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 | Assay Conditions | Reference |
| Class IIa HDACs | Potent and selective inhibitor | Cell-based and in vitro assays | [9] |
| Maize HD1-A | 100 nM | Cell-free assay | [10] |
| Maize HD1-B | 3400 nM | Cell-free assay | [9] |
Table 2: Summary of this compound Treatment Conditions in Published Studies
| Cell Line/Model | Concentration | Treatment Time | Observed Effect | Reference |
| C2C12 myoblasts | 1 µM | 24-96 hours | Inhibition of myogenesis | [1][3] |
| Human podocytes | 10 µM | 2 hours (pre-treatment) | Attenuation of Adriamycin-induced injury | [5] |
| SH-SY5Y neuroblastoma | 3 µM | 24 hours | Prevention of thimerosal-induced apoptosis | [2][11] |
| CD1 Mice | 50 mg/kg (i.p.) | 10 days (every 2 days) | Tissue-selective HDAC inhibition | [3] |
| ADR-induced NS mice | 20 mg/kg (i.p.) | 3 weeks (daily) | Amelioration of podocyte injury and proteinuria | [5][12] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and will not be confluent at the end of the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, RNA extraction).
Protocol 2: Western Blot Analysis for Histone Acetylation
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Protocol 3: Immunoprecipitation of MEF2-HDAC Complexes
-
Cell Lysis: Lyse this compound-treated cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against MEF2D or HDAC4 overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MEF2D, HDAC4, and HDAC3 to detect the components of the complex.[1][3]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
addressing experimental variability in MC1568 studies
Welcome to the technical support center for MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), with notable activity against HDAC4 and HDAC5.[1] It is widely used in research to study the roles of these specific HDACs in various biological processes. Its primary mechanism in the context of myogenesis (muscle differentiation) is to arrest this process by stabilizing the myocyte enhancer factor 2D (MEF2D)-HDAC3/HDAC4 repressor complex.[1][2] This stabilization prevents the activation of muscle-specific genes.
Q2: In which research areas is this compound commonly used?
This compound is utilized across several research fields, including:
-
Myogenesis: To study the role of class IIa HDACs in muscle cell differentiation.[2][3]
-
Cancer Research: Investigating the therapeutic potential of selective HDAC inhibition in various cancers, including pancreatic cancer and melanoma.[4][5]
-
Neurobiology: Exploring its neuroprotective effects and its role in promoting neurite growth.[5]
-
Kidney Disease: Studies have shown its potential to ameliorate podocyte injury in models of nephrotic syndrome.[6][7]
-
Cardiovascular Research: Due to its activity in heart tissue, it is used to study cardiac hypertrophy.[2]
Q3: What are the key solubility and storage recommendations for this compound?
Proper handling of this compound is critical for reproducible results.
-
Solubility: this compound is insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[8][9] The solubility in DMSO is reported to be up to 100 mM.
-
Stock Solutions: Prepare stock solutions in fresh, high-quality DMSO.[9] To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[8]
-
Storage: Store the solid compound at -20°C for long-term stability (up to 12 months).[10] Stock solutions in DMSO can also be stored at -20°C for up to one month, though preparing fresh solutions is recommended.[5] Avoid repeated freeze-thaw cycles. Do not store aqueous solutions for more than a day.[10]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound in Myogenesis Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | After diluting the DMSO stock in aqueous media, visually inspect for any precipitate. If observed, try increasing the final DMSO concentration (while keeping it below toxic levels for your cells) or preparing a fresh, more dilute stock. | This compound has poor aqueous solubility and can precipitate out of solution when diluted from a concentrated DMSO stock, reducing its effective concentration. |
| Timing of Treatment | In differentiation protocols, the timing of this compound addition is critical. For C2C12 myoblasts, adding this compound at the start of differentiation has been shown to block myogenin expression.[2][11] | The signaling pathways that this compound targets are often active at specific stages of differentiation. |
| Off-Target Effects or Paradoxical Mechanism | Be aware that this compound may inhibit myogenesis through mechanisms independent of its direct catalytic inhibition of class IIa HDACs.[3] It stabilizes a repressive complex.[2] Consider using another class IIa HDAC inhibitor with a different chemical structure to confirm your findings. | This helps to distinguish between a class effect and a compound-specific effect. |
| Cell Line Variability | Different muscle cell lines or primary cells may respond differently. Ensure your cell line is well-characterized and responsive to HDAC inhibition. | Genetic and epigenetic differences between cell lines can lead to varied responses. |
Issue 2: High Variability in In Vivo Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | Review the formulation and route of administration. For mice, intraperitoneal injection has been used.[7] Ensure the compound is fully dissolved in the vehicle before administration. | This compound's physicochemical properties may limit its absorption and distribution in vivo. |
| Tissue-Selective Activity | This compound exhibits tissue-selective inhibition.[1][12] For example, it inhibits HDAC4 and HDAC5 in skeletal muscle and the heart without affecting HDAC3 activity. Assess the expression levels of target HDACs in your tissue of interest. | The inhibitor's effect will be dependent on the presence and functional state of its targets in a specific tissue. |
| Animal Model and Dosing | The dosage and treatment schedule can significantly impact the outcome. For instance, in a mouse model of kidney injury, a daily dose of 20 mg/kg was effective.[6][7] | Pharmacokinetics and pharmacodynamics can vary between different animal models and strains. |
Data Presentation
Table 1: this compound In Vitro Activity and Recommended Concentrations
| Parameter | Value | Context | Reference |
| Class IIa HDAC Inhibition (Maize) | IC50: 22 µM | General inhibitory concentration against maize class II HDAC. | [8] |
| Selectivity | >170-fold selective for class IIa HDACs over class I HDACs. | Demonstrates high selectivity for the intended targets. | [4] |
| Cell-Based Concentration (General) | 1-10 µM | Effective range for use in various cell culture experiments. | [4] |
| Concentration for Podocyte Injury Amelioration | 10 µM | Effective concentration in an in vitro model of Adriamycin-induced podocyte injury. | [6][7] |
Table 2: this compound In Vivo Administration Details
| Animal Model | Dosage | Route of Administration | Application | Reference |
| PPRE-Luc Transgenic C57BL/6 Mice | 50 mg/kg | p.o. (oral gavage), daily for 7 days | Impairment of PPARγ signaling | [8] |
| Adriamycin-Induced Nephropathy Mice | 20 mg/kg | Intraperitoneal injection, daily for 3 weeks | Amelioration of podocyte injury and proteinuria | [6][7] |
Experimental Protocols
Protocol 1: Inhibition of Myogenesis in C2C12 Cells
-
Cell Culture: Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Induction of Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (e.g., DMEM with 2% horse serum).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add this compound to the differentiation medium at the desired final concentration (e.g., 1-10 µM) at the same time as inducing differentiation. Include a vehicle control (DMSO only).
-
-
Analysis: After 48-72 hours, assess myotube formation via microscopy and analyze the expression of muscle differentiation markers like myogenin and myosin heavy chain (MHC) by Western blot or qPCR.
Reference for this protocol: Adapted from studies on myogenesis inhibition by this compound.[2][11]
Visualizations
Caption: Signaling pathway of this compound in myogenesis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. MC 1568 | Class II HDACs | Tocris Bioscience [tocris.com]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 6. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 7. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
MC1568 Protocol Refinement: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MC1568 protocol. The information is tailored for scientists and drug development professionals working with this selective class IIa histone deacetylase (HDAC) inhibitor across various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, this compound shows significant selectivity for class IIa HDACs over class I HDACs.[3][4] Its mechanism of action primarily involves the inhibition of the enzymatic activity of these HDACs, leading to changes in the acetylation status of their protein targets.[5] A key reported mechanism is the modulation of the stability and activity of HDAC-MEF2 (myocyte enhancer factor 2) complexes.[1][5][6] For instance, in muscle cells, this compound can arrest myogenesis by stabilizing the HDAC4–HDAC3–MEF2D complex.[5][7]
Q2: In which cell types has this compound been shown to be effective?
This compound has been utilized in a variety of cell types, demonstrating context-dependent effects:
-
Muscle Cells (e.g., C2C12 myoblasts): Arrests myogenesis and muscle cell differentiation.[5][8]
-
Neuronal Cells (e.g., SH-SY5Y, primary cortical neurons): Can be neuroprotective by preventing apoptotic cell death.[9][10] However, in the context of stroke models, it has been shown to impair neuronal remodeling.[11]
-
Cancer Cells (e.g., melanoma, breast cancer): Inhibits cell proliferation and the expression of factors like IL-8 in melanoma cells.[7][12] It can also increase the accumulation of acetylated histones in breast cancer cells.[3]
-
Podocytes: Ameliorates podocyte injury, suggesting a potential therapeutic role in certain kidney diseases.[13]
-
Adipocytes (3T3-L1): Attenuates PPARγ-induced adipogenesis.[1]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell-type and context-dependent. Based on published studies, a general starting range is 1-10 µM.[4] For specific examples:
-
Neuronal Cells: Pre-treatment with 0.075 to 7.5 µM has been used in primary cortical neurons.[9]
-
Podocytes: 10 µM was effective in suppressing injury markers in human podocytes.[13]
-
Cancer Cells: Concentrations up to 20 µM have been used in MCF-7 breast cancer cells.[3]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with stock solutions commonly prepared at a concentration of 10 mM or higher.[1][2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[6][7] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Cell Line Insensitivity: The target HDACs may not play a critical role in the process being studied in your cell line. 4. Off-Target Effects: Some studies have reported that the anti-myogenic effects of this compound might be due to off-target actions rather than direct class IIa HDAC inhibition.[8] | 1. Compound Integrity: Purchase fresh compound from a reputable supplier. Ensure proper storage conditions are maintained (-20°C or -80°C). 2. Dose-Response: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM). 3. Target Validation: Confirm the expression of class IIa HDACs (HDAC4, 5, 7, 9) in your cell line via Western blot or qPCR. 4. Alternative Inhibitors: Consider using a structurally distinct class IIa HDAC inhibitor to confirm the phenotype. |
| High Cell Toxicity or Death | 1. Excessive Concentration: The concentration of this compound may be too high for your specific cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Extended Treatment Duration: Prolonged exposure to the inhibitor may be cytotoxic. | 1. Optimize Concentration: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 value and select a non-toxic concentration for your experiments. 2. Control for Solvent: Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically below 0.1%. 3. Time-Course Experiment: Conduct a time-course experiment to determine the optimal treatment duration that elicits the desired effect without causing excessive cell death. |
| Inconsistent or Variable Results | 1. Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response. 2. Compound Preparation: Inconsistent preparation of stock and working solutions. 3. Experimental Timing: The timing of this compound addition relative to other treatments or differentiation induction can be critical.[5] | 1. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. 2. Fresh Working Solutions: Always prepare fresh working solutions from the stock on the day of the experiment. 3. Optimize Treatment Schedule: Carefully plan and standardize the timing of all experimental steps. For differentiation studies, test the effect of adding this compound at different time points. |
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Maize HD1-A) | 100 nM | Cell-free assay | [1][3] |
| IC50 (Maize HD1-B) | 3400 nM | Cell-free assay | [14] |
| IC50 (Maize Class II HDAC) | 22 µM | Cell-free assay | [1] |
| Effective Concentration (In Vitro) | 1 - 20 µM | Various cell lines | [3][9][13] |
| In Vivo Dosage (Mice) | 20 - 50 mg/kg | C57BL/6 and CD1 mice | [3][13] |
| In Vivo Dosage (Rats) | 0.5 - 40 mg/kg | Wistar and other rat models | [10][11][15] |
Experimental Protocols
Protocol 1: Inhibition of Myogenesis in C2C12 Cells
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on muscle cell differentiation.[5][16]
-
Cell Seeding: Seed C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS) at a density that allows them to reach 80-90% confluency before inducing differentiation.
-
Differentiation Induction: Once cells are confluent, switch to a differentiation medium (e.g., DMEM with 2% horse serum).
-
This compound Treatment: Add this compound to the differentiation medium at the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel. For time-course experiments, this compound can be added at the start of differentiation or at later time points (e.g., 24 hours after induction).[5]
-
Incubation: Incubate the cells for 48-72 hours to allow for myotube formation in the control group.
-
Analysis: Assess myogenesis by:
Protocol 2: Assessment of Neuroprotection in SH-SY5Y Cells
This protocol is based on studies investigating the protective effects of this compound against neurotoxin-induced apoptosis.[9][10]
-
Cell Seeding: Plate SH-SY5Y cells in a suitable culture vessel and allow them to adhere and grow for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-5 µM) for 2 hours.[9]
-
Neurotoxin Exposure: Add the neurotoxin (e.g., thimerosal at 0.5 µM) to the culture medium and incubate for 24 hours.[9][10]
-
Cell Viability Assay: Measure cell viability using an MTT assay or similar method to quantify the protective effect of this compound.
-
Apoptosis Analysis:
-
Western Blot: Analyze the levels of apoptosis markers such as cleaved caspase-3.[10]
-
Flow Cytometry: Use Annexin V/PI staining to quantify apoptotic and necrotic cells.
-
HDAC4 Expression: Assess the protein levels of HDAC4 by Western blot, as this compound has been shown to prevent thimerosal-induced increases in HDAC4.[9][10]
-
Visualizations
Caption: this compound-mediated inhibition of myogenesis.
Caption: Workflow for assessing this compound neuroprotection.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Class IIa Histone Deacetylases Affect Neuronal Remodeling and Functional Outcome after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Cytotoxicity of MC1568 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor, in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its mechanism of action involves binding to the catalytic domain of these HDACs, thereby preventing them from deacetylating their target proteins, including histones and other transcription factors. A key downstream effect of this compound is the modulation of the Myocyte Enhancer Factor 2 (MEF2) transcription factor. This compound stabilizes the repressive complex of MEF2 with HDAC4/5 and HDAC3, leading to the repression of MEF2-dependent gene transcription.[1][2][3]
Q2: Is this compound expected to be cytotoxic?
The cytotoxic potential of this compound is cell-type and concentration-dependent. Unlike pan-HDAC inhibitors which are broadly cytotoxic, the selective inhibition of class IIa HDACs by this compound may not always lead to significant cell death. In some cancer cell lines, this compound has been shown to not significantly inhibit cell proliferation.[2][4] However, at high concentrations, off-target effects or potentiation of other cellular stressors can lead to cytotoxicity. For instance, this compound has been shown to prevent thimerosal-induced apoptosis in neuronal cells, suggesting a protective role in some contexts.[5]
Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?
Common signs of cytotoxicity include:
-
A significant decrease in cell viability as measured by assays like MTT or resazurin.
-
Morphological changes such as cell rounding, detachment from the culture surface, membrane blebbing, and formation of apoptotic bodies.
-
Induction of apoptotic markers like Annexin V externalization and caspase-3 activation.
-
Reduced cell proliferation and a decrease in overall cell number.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). Stock solutions should be prepared in high-quality, anhydrous DMSO and stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide provides a step-by-step approach to troubleshoot and manage unexpected high levels of cytotoxicity in your experiments involving this compound.
Issue 1: Higher than expected cytotoxicity at presumed non-toxic concentrations.
Possible Cause 1: Solvent Toxicity
-
Troubleshooting Step: The concentration of the solvent (e.g., DMSO) in the final culture medium might be too high.
-
Recommendation:
-
Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.5%.
-
Always include a vehicle control in your experimental setup. This control should contain the same concentration of the solvent as the highest concentration of this compound used.
-
Possible Cause 2: Cell Line Sensitivity
-
Troubleshooting Step: The specific cell line you are using may be particularly sensitive to class IIa HDAC inhibition or off-target effects of this compound.
-
Recommendation:
-
Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.
-
Start with a lower concentration range based on published data for similar cell types (see Table 1).
-
Consider the doubling time of your cells and adjust the treatment duration accordingly.
-
Possible Cause 3: Suboptimal Cell Culture Conditions
-
Troubleshooting Step: High cell density (confluence) or poor cell health can exacerbate the cytotoxic effects of any compound.
-
Recommendation:
-
Ensure your cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.
-
Regularly check your cell cultures for any signs of stress or contamination.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Possible Cause 1: Compound Instability
-
Troubleshooting Step: this compound in the working solution may be degrading over time.
-
Recommendation:
-
Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Avoid storing diluted solutions for extended periods.
-
Possible Cause 2: Variability in Experimental Protocol
-
Troubleshooting Step: Minor variations in cell seeding density, incubation times, or reagent preparation can lead to inconsistent results.
-
Recommendation:
-
Standardize your protocols for cell seeding, treatment, and assay procedures.
-
Ensure all reagents are properly prepared and within their expiration dates.
-
Issue 3: Discrepancy between viability assay results and microscopic observations.
Possible Cause 1: Assay Interference
-
Troubleshooting Step: The chemical properties of this compound or its solvent might interfere with the readout of certain viability assays (e.g., MTT).
-
Recommendation:
-
Visually inspect the cells under a microscope to confirm cell death.
-
Use a secondary, mechanistically different viability assay to validate your results. For example, if you are using a metabolic assay like MTT, confirm with a membrane integrity assay like Trypan Blue or a fluorescence-based assay like Resazurin.
-
Consider using a real-time cell viability assay to monitor cytotoxicity over the entire treatment period.
-
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Various In-Vitro Models
| Cell Line/System | Assay | IC50 / Effective Concentration | Observed Effect |
| Maize HD1-A (cell-free) | HDAC Inhibition Assay | 100 nM | Selective inhibition of HDAC activity[1][6] |
| Maize HD1-B (cell-free) | HDAC Inhibition Assay | 3.4 µM | Lower selectivity compared to HD1-A[6] |
| Human Breast Cancer (ZR-75.1) | HDAC Inhibition Assay | ~5 µM | Inhibition of HDAC4 activity[6] |
| Human Breast Cancer (MCF-7) | Western Blot | 20 µM | Increased acetylated H3, H4, and tubulin[6] |
| 3T3-L1 pre-adipocytes | Differentiation Assay | ~10 µM | Attenuation of PPARγ-induced adipogenesis[6] |
| C2C12 myoblasts | Differentiation Assay | 5 µM | Blocked myogenesis[2] |
| SH-SY5Y neuroblastoma | Cell Viability Assay | 3 µM | Reduced thimerosal-induced neurotoxicity |
| Primary cortical neurons | Cell Viability Assay | 5 µM | Blocked thimerosal-induced increase in HDAC4 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of HDAC inhibitors.[7][8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell Viability Assessment using Resazurin Assay
This protocol offers a fluorescent alternative to the MTT assay.[9][10][11][12]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Resazurin Addition:
-
After the treatment incubation, add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells by flow cytometry.[13][14][15][16]
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at the desired concentration and for the appropriate duration. Include untreated and vehicle controls.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 4: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17][18][19][20][21]
-
Cell Lysate Preparation:
-
Treat cells with this compound to induce apoptosis.
-
Harvest and wash the cells, then lyse them in a chilled lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting high this compound cytotoxicity.
Caption: this compound signaling in myogenesis inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. biotium.com [biotium.com]
- 10. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. zellx.de [zellx.de]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. kumc.edu [kumc.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
- 19. biogot.com [biogot.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. promega.com [promega.com]
MC1568 structural reassignment and its implications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the histone deacetylase (HDAC) inhibitor MC1568, with a special focus on its structural reassignment and the resulting implications for experimental work.
Frequently Asked Questions (FAQs)
Q1: What was the original presumed structure of this compound and what is the correct, revised structure?
A1: this compound was initially reported as a 2,4-disubstituted pyrrole derivative. However, subsequent detailed spectroscopic analysis, particularly 1D selective NOE difference experiments, led to its structural reassignment as a 2,5-disubstituted pyrrole.[1][2][3] It is critical to use the correct 2,5-disubstituted structure in all current and future experimental and modeling studies.
Original (Incorrect) Structure: (2E)-3-[4-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide
Revised (Correct) Structure: (2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide[4]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is known as a selective inhibitor of class IIa histone deacetylases (HDACs), with reported greater than 170-fold selectivity over class I HDACs.[4] It has shown inhibitory activity against HDAC4 and HDAC5.[5][6][7] However, some studies following the structural reassignment have questioned its selectivity, with reports indicating it may not inhibit class IIa HDACs but rather HDAC6 or HDAC8.[3] It is thought to arrest myogenesis by decreasing the expression of myocyte enhancer factor 2D (MEF2D), stabilizing the HDAC4-HDAC3-MEF2D complex, and inhibiting MEF2D acetylation.[6][7][8]
Q3: What are the main applications of this compound in research?
A3: this compound has been utilized in a variety of research contexts, including:
-
Cancer Research: It has been shown to inhibit cell proliferation and IL-8 levels in melanoma cells.[6]
-
Myogenesis and Muscle Disorders: It can arrest myogenesis and is being investigated for its therapeutic potential in muscle and heart diseases.[7][8]
-
Neurobiology: It has demonstrated neuroprotective effects and can promote neurite elongation.[6][9]
-
Kidney Disease: Studies have shown that this compound can ameliorate podocyte injury and proteinuria in models of nephrotic syndrome.[10][11]
-
Epigenetics: As an HDAC inhibitor, it is a tool to study the role of histone acetylation in gene expression and cellular differentiation.[12]
Troubleshooting Guides
Problem: Inconsistent experimental results with commercially sourced this compound.
-
Possible Cause 1: Incorrect Isomer. Given the historical structural misassignment, batches of this compound synthesized before or without knowledge of the 2014 reassignment may be the incorrect 2,4-disubstituted isomer or a mixture of isomers.[3]
-
Solution:
-
Verify the structure of your this compound sample using 1H NMR and compare the spectra with the published data for the correct 2,5-disubstituted isomer. A key distinguishing feature is the coupling constant for the pyrrole protons, which is approximately 4.5 Hz for the 2,5-isomer (3JH3-H4) versus around 1.5 Hz for the 2,4-isomer (4JH3-H5).[3]
-
Purchase this compound from reputable suppliers who can provide a certificate of analysis with NMR data confirming the correct structure.
-
-
Possible Cause 2: Solubility Issues. this compound has limited solubility in aqueous solutions.
-
Solution:
-
The compound is soluble in DMSO at >10 mM.[8] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in the culture medium. Be aware of the final DMSO concentration and its potential effects on your cells.
-
For in vivo studies, the solubility in DMSO:PBS (pH 7.2) (1:2) is approximately 0.3 mg/ml.[4] It may be necessary to warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[8] Always prepare fresh solutions for in vivo experiments.[6]
-
Problem: Observed biological activity does not align with expected class IIa HDAC inhibition.
-
Possible Cause: The structural reassignment has led to a re-evaluation of this compound's selectivity. While initially reported as a selective class IIa inhibitor, some recent studies suggest it may not be active against HDAC4 and HDAC5 but may inhibit other HDACs like HDAC6 or HDAC8.[3]
-
Solution:
-
Perform control experiments with other well-characterized HDAC inhibitors to confirm the role of specific HDAC classes in your experimental system.
-
If your experiment is dependent on highly selective class IIa inhibition, consider using alternative, structurally confirmed inhibitors.
-
Directly measure the effect of your this compound batch on the activity of a panel of recombinant HDAC isoforms to determine its actual selectivity profile.
-
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| HDAC Inhibition | |||
| Class II HDAC IC50 | 220 nM | - | [5] |
| Maize HD1-A IC50 | 100 nM | Cell-free assay | [5][8] |
| Selectivity | 176-fold for Class II vs. Class I | - | [5] |
| 34-fold for HD1-A vs. HD1-B | Cell-free assay | [5][8] | |
| Solubility | |||
| DMSO | >10 mM | - | [8] |
| DMF | 0.5 mg/ml | - | [4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/ml | - | [4] |
Key Experimental Protocols
Protocol 1: Improved Synthesis of this compound (Revised 2,5-disubstituted structure)
This protocol is based on the improved synthesis method developed after the structural reassignment.[1][2]
-
Step 1: Horner-Wadsworth-Emmons Olefination: React 1-methyl-2-pyrrolecarboxaldehyde with triethyl phosphonoacetate to yield the corresponding α,β-unsaturated ester.
-
Step 2: Vilsmeier-Haack Formylation: Formylate the product from Step 1 at the 5-position of the pyrrole ring using a Vilsmeier reagent (e.g., POCl3, DMF).
-
Step 3: Aldol Condensation: Condense the aldehyde from Step 2 with 3-fluoroacetophenone to introduce the (3-fluorophenyl)-3-oxopropenyl side chain.
-
Step 4: Saponification: Hydrolyze the ester group to the corresponding carboxylic acid using a base such as potassium hydroxide.
-
Step 5: Amide Coupling and Deprotection: Couple the carboxylic acid with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine followed by acidic removal of the THP protecting group to yield the final hydroxamic acid product, this compound.
Protocol 2: In Vitro HDAC Inhibition Assay
This is a general protocol to determine the IC50 of this compound against a specific HDAC isoform.[8]
-
Enzyme and Substrate Preparation: Use a commercially available recombinant human HDAC enzyme and a corresponding fluorogenic substrate.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Also include a no-inhibitor control and a background control (no enzyme).
-
Reaction Initiation: In a 96-well plate, add the HDAC enzyme to wells containing the diluted this compound or control solutions. Allow to pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution (e.g., containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop further deacetylation).
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence, normalize the data to the no-inhibitor control, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Improved synthesis workflow for the structurally correct this compound.
Caption: Proposed mechanism of this compound-mediated myogenesis arrest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved synthesis and structural reassignment of this compound: a class IIa selective HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 10. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 11. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
Technical Support Center: Ensuring the Quality and Purity of MC1568
Welcome to the technical support center for MC1568. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound procured from suppliers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of class IIa histone deacetylases (HDACs), with significant selectivity over class I HDACs.[1] Its mechanism of action involves the inhibition of class IIa HDACs such as HDAC4 and HDAC5.[2][3] This inhibition can lead to the modulation of gene expression by preventing the removal of acetyl groups from histones and other proteins. In some contexts, this compound has been shown to arrest myogenesis by stabilizing the HDAC4–HDAC3–MEF2D complex and paradoxically inhibiting differentiation-induced MEF2D acetylation.[2][4] It can also interfere with RAR- and PPARγ-mediated differentiation-inducing signaling pathways.[5][6]
Q2: A new batch of this compound is showing a different potency (IC50) in my cell-based assay compared to previous batches and published values. What could be the cause?
A2: Discrepancies in potency between batches of a small molecule inhibitor are a common issue and can stem from several factors:
-
Purity and Impurities: The new batch may have a lower purity or contain impurities that interfere with its activity. It is crucial to verify the purity of each new lot.
-
Structural Isomers: In some cases, different isomers of a compound may be supplied. For this compound, it has been reported that a commercially available version was a different isomer than the one originally published, which could lead to variations in biological activity.
-
Compound Stability and Degradation: this compound, like many small molecules, can degrade over time, especially with improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to light).[2]
-
Experimental Variability: Ensure that all other experimental parameters, such as cell passage number, reagent concentrations, and incubation times, are consistent with previous experiments.
Q3: I'm observing unexpected or off-target effects in my experiments with this compound. How can I troubleshoot this?
A3: Distinguishing on-target from off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a second, structurally different inhibitor that also targets class IIa HDACs. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Utilize a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the same biological response.
-
Perform Rescue Experiments: If this compound's effect is due to the inhibition of a specific HDAC, overexpressing a resistant form of that HDAC should rescue the phenotype.
-
Knockdown/Knockout of the Target: Use techniques like siRNA or CRISPR to reduce the expression of the target HDACs. If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
Q4: My this compound solution, prepared in DMSO, shows precipitation after being diluted in my aqueous cell culture medium. What should I do?
A4: This is a common solubility issue with hydrophobic small molecules. Consider the following solutions:
-
Lower the Final Concentration: The concentration of this compound in your final assay may be exceeding its aqueous solubility limit.
-
Optimize DMSO Concentration: While it's important to keep the final DMSO concentration low (ideally below 0.1%) to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: In biochemical assays, a small amount of a non-ionic detergent like Triton X-100 or Tween-20 can help maintain solubility. However, be cautious with cell-based assays as detergents can affect cell membranes.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
Troubleshooting Guide: Verifying this compound Quality and Purity
This guide provides a systematic approach to verifying the quality and purity of this compound from a supplier.
Initial Supplier and Compound Verification Workflow
Caption: Workflow for verifying the quality of a new batch of this compound.
Data Presentation: Expected Analytical Results for High-Purity this compound
| Analytical Method | Parameter | Expected Result | Common Issues |
| HPLC (Reverse-Phase) | Purity | ≥95% (ideally ≥98%) | Multiple peaks indicating impurities, broad peaks suggesting degradation. |
| LC-MS | Molecular Weight | 314.31 g/mol | Presence of unexpected masses indicating impurities or degradation products. |
| ¹H-NMR | Chemical Shifts | Spectrum consistent with the known structure of this compound. | Unexplained peaks suggesting impurities or incorrect isomeric form. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample by separating it from potential impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the following formula:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Protocol 2: Identity Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in a suitable solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS Conditions (Example):
-
Utilize the same HPLC conditions as in Protocol 1, but with a formic acid modifier instead of TFA if electrospray ionization (ESI) is used.
-
Mass Spectrometer: An ESI source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak and look for the protonated molecule [M+H]⁺ at m/z 315.1.
-
Protocol 3: Structural Confirmation by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 2-5 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the peaks with a reference spectrum of this compound or with predicted values based on its known structure. Pay close attention to the signals corresponding to the aromatic, vinylic, and methyl protons.
-
Signaling Pathway and Troubleshooting Logic
This compound and the Class IIa HDAC Signaling Pathway
This compound selectively inhibits class IIa HDACs, which play a crucial role in regulating gene expression. A key aspect of their function is their nucleo-cytoplasmic shuttling, which is controlled by phosphorylation.
Caption: Simplified signaling pathway for Class IIa HDACs and the action of this compound.
Troubleshooting Inconsistent Experimental Results
When faced with inconsistent or unexpected results, this logical diagram can help pinpoint the potential source of the issue.
Caption: A logical troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Controlling for Vehicle Effects in MC1568 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective class IIa histone deacetylase (HDAC) inhibitor, MC1568. Proper experimental design, particularly concerning vehicle controls, is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound in in vitro experiments?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1] For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some can tolerate up to 1%.[2] However, primary cells are often more sensitive.[2] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of your vehicle on your specific cell line.[2]
Q2: What is a standard vehicle formulation for in vivo administration of this compound?
A2: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound in mice consists of a mixture of solvents to ensure solubility and bioavailability. A typical formulation is:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation should be prepared fresh on the day of use. Heating and/or sonication can be used to aid dissolution if precipitation occurs.
Q3: I am observing an effect in my this compound-treated group, but I'm not sure if it's a true drug effect or a vehicle effect. How can I troubleshoot this?
A3: This is a critical question in pharmacological studies. Here are the essential controls to differentiate between a drug-specific effect and a vehicle-induced artifact:
-
Untreated Control: This group receives no treatment and serves as a baseline for the health and behavior of your cells or animals.
-
Vehicle Control: This group receives the exact same volume and formulation of the vehicle used to dissolve this compound, administered on the same schedule as the treated group.[3][4] This is the most important control for identifying vehicle-specific effects.
-
This compound-Treated Group: This group receives this compound dissolved in the vehicle.
By comparing the results from these three groups, you can distinguish the effects of the vehicle from the effects of the drug. A true drug effect will show a significant difference between the this compound-treated group and the vehicle control group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death in both vehicle control and this compound-treated wells (in vitro) | DMSO concentration may be too high, leading to cytotoxicity.[5][6] | 1. Perform a DMSO toxicity curve: Test a range of DMSO concentrations (e.g., 0.01% to 1%) on your cells to determine the maximum tolerable concentration without significant cell death. 2. Reduce final DMSO concentration: Aim for the lowest possible DMSO concentration that maintains this compound solubility. The final concentration is generally recommended to be between 0.1% and 0.5%.[6] |
| Unexpected physiological or behavioral changes in vehicle control animals (in vivo) | The vehicle components (DMSO, PEG300, Tween-80) can have their own biological effects. For example, DMSO can have anti-inflammatory effects, and Tween-80 can affect the absorption of other substances.[1][7] | 1. Thoroughly review literature: Investigate the known effects of each vehicle component in your specific animal model and for the endpoints you are measuring. 2. Minimize vehicle volume: Use the smallest volume of vehicle necessary for accurate dosing. 3. Acclimatize animals: Allow animals a period of acclimatization to handling and injection procedures before the experiment begins to reduce stress-related responses. |
| Inconsistent or unexpected results with this compound, even with proper controls | Recent studies have raised questions about whether this compound's biological effects are solely due to the catalytic inhibition of class IIa HDACs, suggesting potential off-target effects.[8][9][10] | 1. Use a structurally distinct class IIa HDAC inhibitor: To confirm that the observed phenotype is due to the inhibition of this enzyme class, consider using a different, structurally unrelated inhibitor as a positive control.[8] 2. Perform target engagement assays: If possible, directly measure the inhibition of HDAC activity in your experimental system to confirm that this compound is engaging its intended target at the concentration used. |
| Precipitation of this compound in the vehicle solution | This compound may not be fully dissolved, leading to inaccurate dosing. | 1. Prepare fresh solutions: Always prepare the dosing solution fresh before each use. Do not store aqueous solutions for more than a day. 2. Aid dissolution: Gentle warming and/or sonication can help to dissolve the compound completely. Visually inspect the solution for any precipitates before administration. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration in vitro
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will not reach confluency during the experiment.
-
Vehicle Preparation: Prepare serial dilutions of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (v/v).
-
Treatment: Replace the medium in each well with the medium containing the different DMSO concentrations. Include a "medium only" control.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum tolerated concentration for subsequent experiments.
Protocol 2: In Vivo Vehicle Preparation
-
In a sterile microcentrifuge tube, add the required volume of DMSO.
-
Add the calculated amount of this compound to the DMSO and vortex until fully dissolved.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween-80 and vortex until the solution is homogeneous.
-
Finally, add the saline and vortex to create the final formulation.
-
If any precipitation is observed, gently warm the solution (e.g., to 37°C) and/or sonicate briefly until clear.
-
Administer the solution to the animals immediately after preparation.
Visualizations
Caption: this compound signaling pathway.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. lifetein.com [lifetein.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MC1568 and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MC1568, a selective Class IIa histone deacetylase (HDAC) inhibitor, with other prominent HDAC inhibitors. We will delve into their inhibitory activities, mechanisms of action, and effects on key signaling pathways, supported by experimental data. This objective analysis aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development programs.
Executive Summary
Histone deacetylases are a class of enzymes crucial in the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. HDAC inhibitors have emerged as a promising therapeutic strategy. This compound is a synthetic organic compound that has been characterized as a selective inhibitor of Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). This guide will compare its performance against pan-HDAC inhibitors, such as Vorinostat (SAHA), and other Class IIa-selective inhibitors, including TMP195 and TMP269. A notable point of discussion in the scientific community, which will be addressed, is the conflicting evidence regarding the direct enzymatic inhibition of Class IIa HDACs by this compound in in-vitro assays.
Quantitative Data Summary: Inhibitory Activity of HDAC Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected HDAC inhibitors against various HDAC isoforms. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) | HDAC9 (nM) |
| This compound | Class IIa Selective | >17,600[1] | - | - | 220[1] | - | - | - | - | - |
| Vorinostat (SAHA) | Pan-HDAC | 10[2] | - | 20[2] | - | - | - | - | - | - |
| TMP195 | Class IIa Selective | >10,000 | >10,000 | >10,000 | 111 | 106 | >10,000 | 46 | >10,000 | 9 |
| TMP269 | Class IIa Selective | >10,000 | >10,000 | >10,000 | 157[3] | 97[3] | 82,000[4] | 43[3] | 42,000[4] | 23[3] |
Note: Some IC50 values for this compound are reported against maize HDACs (HD1-A: 100 nM, HD1-B: 34-fold higher)[5]. There is conflicting evidence regarding this compound's direct enzymatic inhibition of human Class IIa HDACs in vitro.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the modulation of Class IIa HDAC-containing protein complexes, leading to downstream changes in gene expression and cellular function.
Inhibition of Myogenesis via the HDAC-MEF2D Complex
This compound is well-documented to inhibit myogenesis (muscle differentiation). It achieves this by stabilizing the repressive complex formed between myocyte enhancer factor 2D (MEF2D), Class IIa HDACs (like HDAC4 and HDAC5), and the Class I HDAC, HDAC3. This stabilization prevents the acetylation and activation of MEF2D, a key transcription factor for muscle-specific gene expression[6][7].
Modulation of the Wnt/β-catenin Signaling Pathway
HDAC inhibitors, including Class IIa inhibitors, have been shown to influence the Wnt/β-catenin signaling pathway, which is critical in development and disease. Some HDAC inhibitors can lead to the accumulation and activation of β-catenin, a key transcriptional co-activator in this pathway[8][9]. This compound has been observed to suppress Adriamycin-induced β-catenin activation in podocyte injury models[10]. The precise mechanism of how Class IIa HDACs regulate β-catenin is an area of active investigation, with some studies suggesting a role for HDAC6 in modulating β-catenin acetylation and localization[11].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.
In Vitro HDAC Enzymatic Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Objective: To measure the IC50 value of an HDAC inhibitor.
General Protocol:
-
Reagents: Purified recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, test inhibitor (e.g., this compound) dissolved in DMSO, and a developer solution containing trypsin.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, incubate the HDAC enzyme with the test inhibitor for a defined period.
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
After a set incubation time, stop the reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
C2C12 Myoblast Differentiation Assay
This cell-based assay is used to assess the effect of compounds on muscle cell differentiation.
Objective: To evaluate the pro- or anti-myogenic potential of a compound.
General Protocol:
-
Cell Culture: Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum).
-
Differentiation Induction: When cells reach high confluency, switch to differentiation medium (DMEM with 2% horse serum) to induce myotube formation.
-
Treatment: Treat the cells with the test compound (e.g., this compound) at various concentrations during the differentiation process.
-
Analysis: After several days of differentiation, fix the cells and perform immunofluorescence staining for muscle-specific proteins like Myosin Heavy Chain (MHC). Nuclei are counterstained with DAPI.
-
Quantification: Capture images using a fluorescence microscope and quantify myotube formation by calculating the fusion index (the percentage of nuclei within myotubes).
In Vivo Adriamycin-Induced Nephropathy Model
This animal model is used to study podocyte injury and proteinuria, and to evaluate the therapeutic potential of compounds for kidney disease.
Objective: To assess the in vivo efficacy of an HDAC inhibitor in a model of kidney disease.
General Protocol:
-
Animal Model: Use a mouse strain susceptible to Adriamycin (ADR)-induced nephropathy.
-
Disease Induction: Induce kidney injury by a single intravenous or intraperitoneal injection of ADR.
-
Treatment: Administer the test compound (e.g., this compound) or vehicle to the mice daily for a specified period, starting at a defined time point after ADR injection.
-
Monitoring: Monitor key parameters of kidney function, such as proteinuria (urine albumin-to-creatinine ratio), throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect kidney tissues for histological analysis (e.g., PAS staining to assess glomerulosclerosis) and immunohistochemistry or western blotting for markers of kidney injury and fibrosis.
Discussion and Conclusion
This compound has been a valuable tool for dissecting the roles of Class IIa HDACs in various biological processes, most notably myogenesis. Its ability to modulate the HDAC-MEF2D repressive complex highlights a mechanism of action that may not solely rely on direct enzymatic inhibition. The conflicting reports on its in vitro enzymatic activity against human Class IIa HDACs suggest that its cellular effects might be mediated through allosteric modulation of HDAC complexes or via off-target effects.
In comparison, pan-HDAC inhibitors like Vorinostat (SAHA) have a broad spectrum of activity, which can be beneficial in certain therapeutic contexts but may also lead to more off-target effects and toxicity[12]. Newer generations of Class IIa-selective inhibitors, such as TMP195 and TMP269, offer high potency and selectivity with a different chemical scaffold, providing alternative tools for targeting this subclass of HDACs[1].
The choice of an HDAC inhibitor for a specific research application will depend on the desired selectivity profile and the biological question being addressed. For studies focused on the non-enzymatic, scaffolding functions of Class IIa HDACs in processes like myogenesis, this compound remains a relevant, albeit complex, tool. For applications requiring potent and selective enzymatic inhibition of Class IIa HDACs, compounds like TMP195 and TMP269 may be more suitable. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and mechanisms of action of these different classes of HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 3 Interacts with and Deacetylates Myocyte Enhancer Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors stimulate dedifferentiation of human breast cancer cells through WNT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activation of beta-catenin by Wnt signaling mediates the effects of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MC1568 and TMP195 in Class IIa HDAC Inhibition
In the landscape of epigenetic modulators, the selective inhibition of class IIa histone deacetylases (HDACs) presents a promising therapeutic avenue for a multitude of diseases, including cancer and inflammatory conditions. This guide provides a detailed, objective comparison of two prominent class IIa HDAC inhibitors, MC1568 and TMP195, tailored for researchers, scientists, and drug development professionals. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to facilitate informed decisions in research and development.
At a Glance: this compound vs. TMP195
| Feature | This compound | TMP195 |
| Primary Target | Class IIa HDACs (HDAC4, 5, 7, 9)[1][2][3][4][5][6] | Class IIa HDACs (HDAC4, 5, 7, 9)[3][7][8][9][10][11] |
| Chemical Structure | (Aryloxopropenyl)pyrrolyl hydroxyamide derivative[1][2][3] | Contains a trifluoromethyloxadiazole (TFMO) moiety[3][7][9][11] |
| Mechanism of Action | Selective inhibitor of class II HDACs; arrests myogenesis.[1][3][4][12] Stabilizes the HDAC-HDAC3-MEF2D complex.[1][2][4][12] | Selective, first-in-class inhibitor that occupies the acetyllysine-binding site of class IIa HDACs.[3][8][11] Features a non-chelating zinc-binding group.[7][11][13] |
| Key Biological Effects | Inhibits myogenesis[1][3][12], ameliorates podocyte injury[14][15], modulates insulin secretion, and interferes with RAR- and PPARγ-mediated differentiation.[1][2][4] | Promotes anti-tumor macrophage polarization[3][16][17][18], alleviates acute kidney injury[3][14], and has a restrained impact on overall gene expression compared to pan-HDAC inhibitors.[9][11] |
Quantitative Performance Data
The inhibitory activities of this compound and TMP195 against various HDAC isoforms are summarized below. It is important to note that inhibitory concentration (IC50) and inhibitor constant (Ki) values can vary based on the specific assay conditions.
| HDAC Isoform | This compound (IC50) | TMP195 (Ki) | TMP195 (IC50) |
| Class IIa | |||
| HDAC4 | Inhibited in cells[3][19] | 59 nM[3][7][8] | 111 nM[7][9] |
| HDAC5 | Inhibited in cells[3][12] | 60 nM[3][7][8] | 106 nM[7][9] |
| HDAC7 | - | 26 nM[3][7][8] | 46 nM[7][9] |
| HDAC9 | - | 15 nM[3][7][8] | 9 nM[7][9] |
| Class I | >176-fold selective for Class II[19] | - | >10 µM[9][13] |
Note: Specific IC50 values for this compound against individual human class IIa HDAC isoforms are not consistently reported in the literature; its activity is often demonstrated in cellular contexts.
Signaling Pathways and Mechanisms of Action
Both this compound and TMP195 target class IIa HDACs, which play a crucial role in regulating gene expression through their interaction with transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.[7][20] Class IIa HDACs repress MEF2-mediated transcription. The inhibitory action of this compound and TMP195 disrupts this repression, leading to downstream effects on cellular differentiation and function.
This compound has been shown to arrest myogenesis by stabilizing the HDAC4-HDAC3-MEF2D complex and paradoxically inhibiting differentiation-induced MEF2D acetylation.[1][4][12] In contrast, TMP195, with its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, selectively inhibits the catalytic activity of class IIa HDACs, leading to hyperacetylation of their substrates.[7][11][17] A key downstream effect of TMP195 is the reprogramming of macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[3][16][17][18]
Caption: Comparative mechanisms of this compound and TMP195 on MEF2-mediated transcription.
Experimental Protocols
General HDAC Enzymatic Assay (Fluorometric)
This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors.
1. Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC4, 5, 7, 9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitors (this compound, TMP195) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop solution (e.g., a pan-HDAC inhibitor like Trichostatin A)
-
384-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add the diluted inhibitors to the wells of the 384-well plate.
-
Add the HDAC enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and plot the results to determine the IC50 value.[7]
Western Blot for Histone Acetylation
This method is used to assess the cellular activity of HDAC inhibitors by measuring the acetylation status of histones.
1. Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test inhibitors (this compound, TMP195)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.[21]
Experimental Workflow for Assessing Macrophage Polarization
The following workflow illustrates the steps to evaluate the effect of TMP195 on macrophage polarization, a key aspect of its mechanism of action.
Caption: Experimental workflow for assessing the impact of TMP195 on macrophage polarization.
Conclusion
Both this compound and TMP195 are valuable tools for investigating the biological roles of class IIa HDACs. TMP195 stands out for its well-characterized potency and selectivity, with specific Ki and IC50 values reported for each class IIa isoform.[3][7][8][9][10][11][13] Its unique non-chelating zinc-binding mechanism and its demonstrated effects on macrophage polarization make it a compelling candidate for therapeutic development, particularly in immuno-oncology.[7][11][17][18]
This compound, while also a selective class IIa inhibitor, has a distinct mechanism involving the stabilization of repressive protein complexes.[1][2][4][12] While quantitative data on its inhibition of individual human HDAC isoforms is less prevalent in the literature, its effects on myogenesis and in models of kidney disease highlight its therapeutic potential in other areas.[12][14][15]
The choice between this compound and TMP195 will ultimately depend on the specific research question and the biological context being investigated. This guide provides a foundational comparison to aid in this selection process.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. MC 1568 | Class II HDACs | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. TMP195 | class IIa HDAC inhibitor | ProbeChem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellagentech.com [cellagentech.com]
- 14. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Class IIa HDACs Are Important Signal Transducers with Unclear Enzymatic Activities | MDPI [mdpi.com]
- 21. benchchem.com [benchchem.com]
A Head-to-Head Comparison of MC1568 and LMK235: Selective HDAC Inhibitors
In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutic agents, with significant potential in oncology and beyond. Among these, selective inhibitors targeting specific HDAC isoforms offer the promise of enhanced efficacy and reduced off-target effects. This guide provides a detailed, head-to-head comparison of two such inhibitors: MC1568 and LMK235, both recognized for their selectivity towards Class IIa HDACs. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. LMK235
| Feature | This compound | LMK235 |
| Primary Target Class | Class IIa HDACs[1][2] | Class IIa HDACs[3][4][5] |
| Primary Targets | HDAC4 and HDAC5[1][6][7] | HDAC4 and HDAC5[3][5][8] |
| Mechanism of Action | Selective inhibitor of Class IIa HDACs, leading to the stabilization of the HDAC-MEF2D complex and arrest of myogenesis.[1][6][7] | Potent and selective inhibitor of HDAC4 and HDAC5, leading to enhanced cytotoxic effects in cancer cells.[3][4][8] |
| Key Biological Effects | Arrests myogenesis[6][7], modulates nuclear receptor-dependent differentiation[2], and ameliorates podocyte injury.[9] | Induces apoptosis in various cancer cell lines[10][11], exhibits neuroprotective effects[12][13], and reduces hypertension in animal models.[11] |
| Chemical Class | (Aryloxopropenyl)pyrrolyl hydroxyamide derivative[1][2] | N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide[4] |
Quantitative Performance Data
The following tables summarize the inhibitory activities of this compound and LMK235 against various HDAC isoforms. It is important to note that the data has been compiled from multiple sources and experimental conditions may vary.
Table 1: Inhibitory Activity (IC50) of this compound
| HDAC Isoform | IC50 | Notes |
| Class IIa (general) | 220 nM[14] | Over 176-fold selectivity against Class I HDACs.[14] |
| Maize HD1-A | 100 nM[2][14] | 34-fold more selective for HD1-A than HD1-B.[2][14] |
| HDAC4 | Inhibited in cells[14] | Specific IC50 values for human HDAC4 are not consistently reported. |
| HDAC5 | Inhibited in cells[14] | Specific IC50 values for human HDAC5 are not consistently reported. |
| Class I (general) | No significant inhibition[1] | Does not inhibit HDAC1, 2, or 3 activity or expression.[1] |
Table 2: Inhibitory Activity (IC50) of LMK235
| HDAC Isoform | IC50 (nM) |
| HDAC5 | 4.2[3][5] |
| HDAC4 | 11.9[3][5] |
| HDAC6 | 55.7[5] |
| HDAC1 | 320[5] |
| HDAC11 | 852[5] |
| HDAC2 | 881[5] |
| HDAC8 | 1278[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound leading to the arrest of myogenesis.
Caption: Signaling pathway of LMK235 inducing apoptosis in cancer cells.
Caption: General experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC isoforms in the presence of inhibitors.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a stock solution of the HDAC inhibitor (this compound or LMK235) in DMSO, a solution of a specific recombinant human HDAC enzyme, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Plate Setup : In a 96-well black plate, add the assay buffer to all wells. Add serial dilutions of the inhibitor to the experimental wells and a DMSO vehicle control to the control wells.
-
Enzyme Addition : Add the diluted HDAC enzyme to all wells except for the no-enzyme control wells.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition : Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development : Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent pan-HDAC inhibitor (like Trichostatin A) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement : Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[15][16][17]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on cell proliferation and cytotoxicity.
-
Cell Seeding : Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment : Treat the cells with various concentrations of this compound or LMK235 (and a DMSO vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][18]
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3][18]
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones following inhibitor treatment.
-
Cell Treatment and Lysis : Treat cells with this compound, LMK235, or a vehicle control for a specified time. Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[19][20]
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[19]
-
SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19][21]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21][22]
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.[19][21]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[19][21]
-
Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the resulting chemiluminescent signal using an imaging system.[19][21]
-
Data Analysis : Quantify the band intensities and normalize the levels of acetylated histones to the loading control to determine the relative change in histone acetylation upon inhibitor treatment.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tribioscience.com [tribioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. HDAC4/5 Inhibitor, LMK-235 Improves Animal Voluntary Movement in MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
Unveiling the Selectivity of MC1568: A Comparative Guide for Researchers
For researchers in drug discovery and development, the selective inhibition of histone deacetylase (HDAC) isoforms is a critical goal. MC1568 has emerged as a significant tool in this pursuit, demonstrating preferential activity against class IIa HDACs over their class I counterparts. This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data and detailed protocols to aid in its evaluation and application.
Quantitative Analysis of this compound Selectivity
This compound exhibits a notable selectivity for class IIa HDACs. Experimental data consistently demonstrates its potent inhibition of class IIa enzymes while displaying significantly lower activity against class I HDACs. This selectivity is crucial for dissecting the specific biological roles of these enzyme subfamilies and for developing targeted therapeutics with reduced off-target effects.
| HDAC Class | Isoform | This compound IC50 | Reference Compound (Pan-HDACi) |
| Class IIa | HDAC4 | Inhibited | SAHA (Suberoylanilide hydroxamic acid) |
| HDAC5 | Inhibited | TSA (Trichostatin A) | |
| HDAC7 | Data not available | ||
| HDAC9 | Data not available | ||
| Class I | HDAC1 | No inhibition at 5 µM[1] | |
| HDAC2 | No inhibition reported | ||
| HDAC3 | No inhibition reported[2][3][4] | ||
| HDAC8 | Data not available |
Note: Specific IC50 values for individual isoforms are not consistently available in the reviewed literature. This compound has a reported IC50 of 220 nM for class II HDACs and is 176-fold more selective for class II over class I HDACs.[1]
Experimental Protocols
The determination of HDAC inhibitor selectivity is paramount for its characterization. Below are detailed methodologies for key experiments cited in the validation of this compound's activity.
In Vitro HDAC Inhibition Assay (Radiometric)
This biochemical assay is a standard method to quantify the enzymatic activity of HDACs and the potency of their inhibitors.
Experimental Workflow:
Detailed Protocol:
-
Enzyme and Substrate Preparation: A reaction mixture is prepared containing HeLa nuclear extract as a source of HDAC enzymes and [3H]acetate-prelabeled chicken reticulocyte histones as the substrate in an appropriate assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound or a control inhibitor are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 30°C for 30 minutes to allow for enzymatic deacetylation.[1]
-
Reaction Termination: The reaction is stopped by the addition of a solution of 1 M HCl/0.4 M acetate.[1]
-
Extraction: The released [3H]acetic acid is extracted from the aqueous phase by adding ethyl acetate, followed by vigorous vortexing.[1]
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases.[1]
-
Quantification: An aliquot of the upper organic phase, containing the [3H]acetic acid, is transferred to a scintillation vial, and radioactivity is measured using a scintillation counter. The amount of radioactivity is inversely proportional to the HDAC activity.[1]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
Understanding the signaling pathways affected by different HDAC classes is essential for interpreting the functional consequences of selective inhibition.
Class I HDAC Signaling in Cell Proliferation
Class I HDACs are key regulators of cell cycle progression and proliferation. They are often found in complexes with transcription factors like E2F and retinoblastoma protein (Rb), where they contribute to the repression of genes required for cell cycle entry.
Class IIa HDAC Signaling in Myogenesis and the Effect of this compound
Class IIa HDACs, particularly HDAC4 and HDAC5, are critical negative regulators of myogenesis. They achieve this by interacting with and repressing the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[5][6] this compound has been shown to stabilize the repressive MEF2D-HDAC4-HDAC3 complex, thereby inhibiting muscle differentiation.[1][2][3][4][5][7][8][9][10]
Conclusion
The available data strongly supports the characterization of this compound as a selective inhibitor of class IIa HDACs. Its ability to potently inhibit HDAC4 and HDAC5 while sparing class I HDACs makes it an invaluable chemical probe for studying the distinct functions of these enzyme classes. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate and utilize this compound in their studies of epigenetic regulation in health and disease. Further research to delineate the precise IC50 values of this compound against all individual class I and IIa isoforms would provide an even more complete picture of its selectivity profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Histone Deacetylases in Skeletal Muscle Physiology and Systemic Energy Homeostasis: Implications for Metabolic Diseases and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of MC1568 Findings with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor, with findings from genetic studies involving the knockdown or knockout of class IIa HDACs. The aim is to offer an objective cross-validation of the role of this subclass of HDACs in key biological processes, including myogenesis, adipogenesis, and neuroprotection.
Introduction to this compound and Class IIa HDACs
This compound is a small molecule inhibitor with selectivity for class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes play crucial roles in regulating gene expression and cellular processes by removing acetyl groups from histones and other proteins.[2] Genetic approaches, such as siRNA-mediated knockdown and gene knockout in animal models, provide a complementary method to elucidate the specific functions of individual class IIa HDACs. This guide compares the outcomes of these two approaches to provide a comprehensive understanding of their overlapping and distinct effects.
Myogenesis
The role of class IIa HDACs in muscle differentiation (myogenesis) is one of the most extensively studied areas for both this compound and genetic approaches.
Findings with this compound
This compound has been shown to be a potent inhibitor of myogenesis in vitro.[1] Treatment of C2C12 myoblasts with this compound blocks their differentiation into myotubes.[1][3] The proposed mechanism involves the stabilization of a repressive complex containing HDAC4, HDAC3, and the myocyte enhancer factor 2D (MEF2D).[1][4] This stabilization prevents the activation of MEF2D-dependent myogenic gene expression.[1] Specifically, this compound treatment leads to a decrease in the expression of myogenic markers such as myogenin and α-myosin heavy chain (αMHC).[1][3]
However, some studies have raised questions about the specificity of this compound's anti-myogenic effects, suggesting they may be independent of its class IIa HDAC inhibitory activity and potentially off-target.[5]
Findings with Genetic Approaches
Genetic studies largely support the inhibitory role of class IIa HDACs in myogenesis. Knockdown of HDAC4 in chicken skeletal muscle satellite cells has been shown to inhibit their proliferation and differentiation.[6] In mouse models, the combined knockout of HDAC4 and HDAC5 has been demonstrated to reduce denervation-induced muscle atrophy, a process that involves the regulation of myogenic factors.[7]
Data Comparison
| Parameter | This compound Treatment (C2C12 cells) | HDAC4 Knockdown (Chicken SMSCs) | References |
| Myotube Formation | Inhibited | Inhibited | [1][3][6] |
| Myogenin Expression | Decreased | Not reported | [1] |
| αMHC Expression | Decreased | Decreased (MyHC) | [1][6] |
| MEF2D Activity | Repressed | Not reported | [1] |
Signaling Pathway in Myogenesis
Adipogenesis
The formation of fat cells, or adipogenesis, is another process regulated by class IIa HDACs.
Findings with this compound
This compound has been shown to interfere with adipogenesis. In 3T3-L1 preadipocytes, this compound attenuates the induction of adipogenesis by PPARγ agonists.[8] This suggests that class IIa HDAC activity is involved in the differentiation of fat cells.
Findings with Genetic Approaches
Genetic studies have also implicated class IIa HDACs in adipocyte function. Knockdown of HDAC5 and HDAC6 in 3T3-L1 adipocytes was found to impair insulin-induced glucose uptake and alter the expression of adipokines.[9][10] Furthermore, HDAC5 knockout mice are more prone to diet-induced obesity.[11]
Data Comparison
| Parameter | This compound Treatment (3T3-L1 cells) | HDAC5/6 Knockdown (3T3-L1 cells) | References |
| Adipocyte Differentiation | Attenuated | Not directly reported | [8] |
| PPARγ Induction | Attenuated | Not reported | [8] |
| Glucose Uptake | Not reported | Impaired | [9][10] |
| Adipokine Expression | Not reported | Altered | [9][10] |
Neuroprotection
The roles of this compound and class IIa HDACs in the nervous system are complex, with evidence for both neuroprotective and neurodegenerative functions.
Findings with this compound
This compound has demonstrated neuroprotective effects in various models. For instance, it has been shown to protect against nigrostriatal neurodegeneration in a rat model of Parkinson's disease.[12] Additionally, this compound can prevent thimerosal-induced apoptotic cell death in neuronal cells by preventing the up-regulation of HDAC4.[13]
Findings with Genetic Approaches
Genetic studies on HDAC4 in the nervous system have yielded multifaceted results. HDAC4 knockout mice exhibit developmental abnormalities in the brain, including a progressive loss of Purkinje neurons.[14] Conversely, overexpression of HDAC4 can protect neurons from apoptosis, and this neuroprotective function does not require its catalytic deacetylase domain.[14] Furthermore, the nuclear accumulation of HDAC4 is associated with neuronal cell death.[15] This suggests that the subcellular localization and non-enzymatic functions of HDAC4 are critical in determining neuronal fate.
Data Comparison
| Parameter | This compound Treatment | HDAC4 Genetic Manipulation | References |
| Neuronal Survival | Protective | Overexpression is protective; Knockout leads to neurodegeneration. | [12][13][14] |
| HDAC4 Expression/Localization | Prevents thimerosal-induced HDAC4 upregulation. | Nuclear accumulation linked to cell death. | [13][15] |
| Neurodevelopment | Not extensively studied | Knockout leads to cerebellar abnormalities. | [14] |
Experimental Workflow for Assessing Neuroprotection
Experimental Protocols
C2C12 Myoblast Differentiation Assay
-
Cell Culture: C2C12 myoblasts are cultured in Growth Medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation Induction: To induce differentiation, confluent cells are switched to Differentiation Medium (DM), which is DMEM supplemented with 2% horse serum.
-
This compound Treatment: this compound is dissolved in DMSO and added to the DM at a final concentration typically ranging from 1 to 10 µM. Control cells are treated with an equivalent volume of DMSO.
-
Assessment of Differentiation: After 2-4 days in DM, cells are fixed and stained for myogenic markers such as myosin heavy chain (MHC) using immunofluorescence. The fusion index (percentage of nuclei in myotubes with ≥3 nuclei) is calculated to quantify differentiation. Gene and protein expression of myogenic markers (e.g., myogenin, αMHC) are assessed by RT-qPCR and Western blotting, respectively.[1]
siRNA-Mediated Knockdown of HDAC4
-
Transfection: C2C12 myoblasts or other relevant cell types are transfected with siRNA duplexes targeting HDAC4 or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Knockdown Confirmation: The efficiency of HDAC4 knockdown is verified at the mRNA and protein levels by RT-qPCR and Western blotting 48-72 hours post-transfection.
-
Functional Assay: Following confirmation of knockdown, cells are subjected to the relevant assay (e.g., induction of myogenesis, adipogenesis, or neurotoxicity) to assess the functional consequences of reduced HDAC4 expression.
Conclusion
The comparison of findings from studies using the pharmacological inhibitor this compound and those employing genetic approaches reveals a significant overlap in the understanding of class IIa HDAC functions, particularly their inhibitory role in myogenesis. Both methods point to a critical function for these enzymes in repressing muscle differentiation. However, discrepancies and context-dependent effects, especially in the nervous system, highlight the complexity of class IIa HDAC biology. The potential for off-target effects of this compound in certain contexts underscores the importance of using genetic tools for target validation. Conversely, the functional redundancy among class IIa HDACs can sometimes mask the effect of single-gene knockouts, a limitation that can be partially addressed with selective inhibitors. A combined approach, utilizing both selective pharmacological inhibitors like this compound and precise genetic manipulations, will be crucial for a comprehensive elucidation of the therapeutic potential of targeting class IIa HDACs.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC4 Regulates the Proliferation, Differentiation and Apoptosis of Chicken Skeletal Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HDAC4 Knockdown Alleviates Denervation-Induced Muscle Atrophy by Inhibiting Myogenin-Dependent Atrogene Activation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Impaired histone deacetylases 5 and 6 expression mimics the effects of obesity and hypoxia on adipocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impaired histone deacetylases 5 and 6 expression mimics the effects of obesity and hypoxia on adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC4 inhibits cell cycle progression and protects neurons from cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Trafficking of Histone Deacetylase 4 Regulates Neuronal Cell Death | Journal of Neuroscience [jneurosci.org]
Comparative Analysis of MC1568's Efficacy in Diverse Cancer Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the selective class IIa histone deacetylase (HDAC) inhibitor, MC1568, across various cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data on this compound's performance, offering a comparative perspective against other HDAC inhibitors and in combination with standard chemotherapeutic agents. The information is presented in structured tables for clear comparison, supplemented by detailed experimental protocols and visual diagrams of key cellular pathways and workflows.
Executive Summary
This compound is a selective inhibitor of class IIa histone deacetylases, which play a crucial role in epigenetic regulation and are often dysregulated in cancer. This guide examines the anti-cancer effects of this compound in melanoma, breast cancer, and pancreatic cancer models. The analysis reveals that this compound exhibits significant anti-proliferative and pro-apoptotic activity. Notably, in melanoma, this compound has been shown to suppress interleukin-8 (IL-8) expression and inhibit cell proliferation. In breast cancer cell lines, it affects deacetylase activity, and in pancreatic cancer, there is emerging evidence for its potential in combination therapies, particularly in overcoming chemoresistance. This guide aims to provide a foundational resource for further investigation into the therapeutic potential of this compound.
Comparative Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound and other relevant compounds on cancer cell viability and other key parameters.
| Cancer Type | Cell Line | Treatment | Concentration | Effect | Citation |
| Melanoma | GR-M | This compound | 20 µM | Inhibition of IL-8 expression and cell proliferation | |
| OCM-3 | This compound | 20 µM | Inhibition of IL-8 expression and cell proliferation | ||
| Breast Cancer | MCF-7 | This compound | 20 µM | Increased acetylation of histone H3 and H4 | [1] |
| MCF-7 | SAHA | 0.761 µM | IC50 for cell proliferation inhibition (72h) | [2] | |
| MCF-7 | Chidamide | 7.8 µM | IC50 for cell proliferation inhibition (72h) | [3] | |
| Pancreatic Cancer | PANC-1 | Gemcitabine | 48.55 nM | IC50 for cell viability (72h) | [4] |
| MIA PaCa-2 | Gemcitabine | - | Standard chemotherapeutic agent | [5][6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of this compound in Melanoma
Caption: this compound inhibits Class IIa HDACs, leading to the suppression of c-Jun binding to the IL-8 promoter.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: A generalized workflow for determining cell viability using the MTT assay.
Experimental Workflow for Western Blot Analysis
Caption: Standard procedure for analyzing protein expression levels via Western Blot.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat cells with various concentrations of this compound, a comparative HDAC inhibitor (e.g., SAHA, Trichostatin A), or a standard chemotherapeutic agent (e.g., gemcitabine). Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cultured cancer cells with the desired concentrations of this compound or other compounds for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated histones, Cyclin D1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., c-Jun) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol/chloroform extraction or a commercial kit.
-
Analysis: Analyze the precipitated DNA by qPCR using primers specific for the target promoter region (e.g., IL-8 promoter).
Discussion and Future Directions
The compiled data indicates that this compound is a promising anti-cancer agent with activity in multiple cancer types. Its selectivity for class IIa HDACs may offer a more targeted therapeutic approach with a potentially favorable side-effect profile compared to pan-HDAC inhibitors. However, this guide also highlights the need for more direct comparative studies to robustly evaluate the efficacy of this compound against other HDAC inhibitors and in combination with current standard-of-care therapies. Future research should focus on generating quantitative comparative data, including IC50 values and apoptosis rates, across a broader range of cancer cell lines and in in vivo models. Such studies will be crucial for elucidating the full therapeutic potential of this compound and for guiding its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Effect of 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide in MCF-7 Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular, biological characterization and drug sensitivity of chidamide-resistant MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism [mdpi.com]
- 7. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of MC1568 Against Other Class IIa HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is continually evolving, with a significant focus on the development of selective histone deacetylase (HDAC) inhibitors. Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) have emerged as promising therapeutic targets in a range of diseases, including cancer, neurological disorders, and inflammatory conditions. Their unique, tissue-specific expression patterns and distinct catalytic mechanism, which is dependent on the recruitment of co-repressor complexes, offer an opportunity for targeted therapeutic intervention with potentially fewer side effects than pan-HDAC inhibitors.
This guide provides an objective comparison of the therapeutic potential of MC1568, a first-generation class IIa HDAC inhibitor, with other notable class IIa inhibitors, namely TMP269 and LMK235. The comparison is based on available preclinical data, focusing on inhibitory activity, in vitro and in vivo efficacy, and mechanisms of action.
Data Presentation: A Comparative Overview of Inhibitor Potency
The following tables summarize the in vitro inhibitory activities of this compound, TMP269, and LMK235 against class IIa HDACs and other representative HDAC isoforms. This quantitative data provides a snapshot of the potency and selectivity of each compound.
Table 1: Inhibitory Activity (IC50) of Class IIa HDAC Inhibitors (in nM)
| Inhibitor | HDAC4 | HDAC5 | HDAC7 | HDAC9 | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| This compound | ~22,000 (maize HD2) | - | - | - | >10,000 | >10,000 | >10,000 | - | - |
| TMP269 | 157 | 97 | 43 | 23 | >10,000 | >10,000 | >10,000 | 82,000 | 42,000 |
| LMK235 | 11.9 | 4.2 | - | - | 320 | 881 | - | 55.7 | 1278 |
Note: Data is compiled from various sources and experimental conditions may differ. The IC50 for this compound against human class IIa HDACs is not consistently reported in low nanomolar ranges, with some studies indicating it may not directly inhibit class IIa enzymatic activity but rather affects complex stability.[1][2][3][[“]] TMP269 and LMK235 show potent and selective inhibition of class IIa HDACs.[5][6][7][8][9][10]
Mechanism of Action and Cellular Effects
While all three inhibitors target class IIa HDACs, their precise mechanisms and downstream cellular consequences exhibit some distinctions.
This compound is a hydroxamic acid-based inhibitor. Its mechanism of action is thought to involve the stabilization of the HDAC4-MEF2D complex, thereby repressing myogenesis.[11] In some cancer models, it has been shown to suppress cell proliferation.[12]
TMP269 is a potent and selective class IIa HDAC inhibitor that has been shown to have anti-proliferative and pro-apoptotic effects in acute myeloid leukemia (AML) cells.[8] It has also demonstrated anti-angiogenic effects in vivo.[5]
LMK235 is a selective inhibitor of HDAC4 and HDAC5.[7][9][10] It has shown cytotoxic effects in various cancer cell lines, including those resistant to chemotherapy.[7][13] In preclinical models of Parkinson's disease, LMK235 has demonstrated neuroprotective effects.[14][15]
Experimental Protocols
For the purpose of reproducibility and standardized comparison, detailed methodologies for key experiments are provided below.
HDAC Activity Assay (Fluorometric)
This assay is used to determine the in vitro potency of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzymes (HDAC4, 5, 7, 9, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Test compounds (this compound, TMP269, LMK235) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of HDAC inhibitors in a living organism.
Materials:
-
Human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compounds formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the desired number.
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Pathways
To better understand the biological context in which these inhibitors operate, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Class IIa HDAC signaling pathway and the action of this compound.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Therapeutic Potential and Clinical Outlook
The development of selective class IIa HDAC inhibitors holds significant promise for targeted therapies. Preclinical data suggests potential applications in various cancers, including solid tumors and hematological malignancies, as well as in neurodegenerative diseases.
-
This compound , as an early-generation inhibitor, has been instrumental in elucidating the biological roles of class IIa HDACs. However, its therapeutic development appears to be limited, with no active clinical trials currently listed.[16][17][18]
-
LMK235 shows high potency against HDAC4 and HDAC5 and has demonstrated efficacy in chemoresistant cancer cell models and neuroprotection in Parkinson's disease models.[7][13][14][15] Similar to TMP269, its current clinical trial status is not publicly documented.[16][17][18]
The broader landscape of HDAC inhibitors in clinical trials is largely dominated by pan-HDAC inhibitors and some class I-selective inhibitors, several of which have received FDA approval for the treatment of certain cancers.[16][17] The development of class IIa-selective inhibitors into later-stage clinical trials is an area of active research, and the preclinical data for compounds like TMP269 and LMK235 suggest they are strong candidates for further investigation.
Conclusion
This compound has served as a valuable research tool for understanding class IIa HDAC biology. However, newer generation inhibitors such as TMP269 and LMK235 exhibit significantly improved potency and selectivity, making them more promising candidates for therapeutic development. Their preclinical profiles suggest potential efficacy in oncology and neurology. The progression of these or other selective class IIa HDAC inhibitors into and through clinical trials will be a critical step in validating the therapeutic potential of targeting this specific subclass of HDACs. Continued research and head-to-head comparative studies will be essential to fully delineate the therapeutic advantages of these next-generation epigenetic modulators.
References
- 1. Inhibition of class IIa histone deacetylase activity by gallic acid, sulforaphane, TMP269, and panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC-1568 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological Inhibition of Class IIA HDACs by LMK-235 in Pancreatic Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Class IIA Histone Deacetylase (HDAC) Inhibitor TMP269 Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Selective Histone Deacetylase Inhibitor Induces Autophagy and Cell Death via SCNN1A Downregulation in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC4/5 Inhibitor, LMK-235 Improves Animal Voluntary Movement in MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LMK235, a small molecule inhibitor of HDAC4/5, protects dopaminergic neurons against neurotoxin- and α-synuclein-induced degeneration in cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
Quality Control Measures for Validating MC1568 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of quality control measures to validate the activity of MC1568, a selective Class IIa histone deacetylase (HDAC) inhibitor. It offers a comparative analysis with other HDAC inhibitors and detailed experimental protocols to ensure the reliability and reproducibility of research findings.
This compound is a chemical probe used in research to investigate the roles of Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) in various biological processes, including myogenesis, cancer, and neurological disorders.[1][2][3] Its mechanism of action is reported to involve the stabilization of the HDAC-MEF2 (myocyte enhancer factor 2) complex, thereby repressing MEF2-dependent gene transcription.[1][4][5] However, it is crucial for researchers to be aware of reports that question the direct catalytic inhibition and selectivity of this compound, with some studies suggesting potential off-target effects and a structural reassignment of the compound.[6][7][8] Therefore, rigorous quality control is paramount when working with this inhibitor.
Comparative Analysis of this compound and Other HDAC Inhibitors
The following table summarizes the inhibitory activity and selectivity of this compound in comparison to other commonly used HDAC inhibitors. It is important to note that IC50 values can vary between studies depending on the assay conditions and enzyme source.
| Inhibitor | Class Selectivity | Target HDACs | Reported IC50 Values | Key Characteristics |
| This compound | Class IIa selective | HDAC4, HDAC5 | ~22 µM (maize class II HDAC)[4][5] | Reported to act by stabilizing the HDAC-MEF2 complex rather than direct catalytic inhibition.[1][6] Some studies report a lack of direct enzymatic inhibition.[6] |
| SAHA (Vorinostat) | Pan-HDAC | Class I, II, and IV | Low nM range | Broad-spectrum inhibitor, approved for cancer therapy. |
| MS-275 (Entinostat) | Class I selective | HDAC1, HDAC2, HDAC3 | ~0.2-2 µM | Selective for Class I HDACs. |
| Valproic Acid (VPA) | Class I and IIa | Primarily Class I | mM range | Lower potency, also used as an anticonvulsant. |
| DPAH | Class IIa selective | HDAC4 | nM range | A structurally distinct and potent inhibitor of Class IIa HDAC catalytic activity.[6] |
Key Experimental Protocols for Validating this compound Activity
Robust validation of this compound activity requires a multi-faceted approach, combining biochemical, cell-based, and potentially in vivo assays.
In Vitro HDAC Activity Assay
This assay directly measures the enzymatic activity of purified HDACs in the presence of the inhibitor.
Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of specific HDAC isoforms.
Methodology:
-
Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the recombinant HDAC enzyme, assay buffer, and the diluted this compound or control (DMSO vehicle, TSA).
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic HDAC substrate and incubate for a further period (e.g., 30 minutes).
-
Stop the reaction by adding a developer solution (containing a protease like trypsin) that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em = 355/460 nm).[9]
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Immunoprecipitation and Western Blotting
This combination of techniques is crucial for investigating this compound's proposed mechanism of stabilizing the HDAC-MEF2 complex.
Objective: To assess the effect of this compound on the interaction between HDACs (e.g., HDAC4) and MEF2D.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., C2C12 myoblasts) and treat with this compound or a vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody specific for the target protein (e.g., anti-MEF2D antibody) overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the proteins of interest (e.g., anti-HDAC4 and anti-MEF2D).
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescence.[1]
-
-
Data Analysis: Compare the amount of co-immunoprecipitated HDAC4 in this compound-treated samples versus control samples. An increase in co-precipitated HDAC4 would support the hypothesis that this compound stabilizes the HDAC4-MEF2D complex.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify direct target engagement of this compound with HDACs in a cellular context.
Objective: To determine if this compound directly binds to and stabilizes Class IIa HDACs within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of the target HDAC in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Visualizing Key Processes
To further clarify the experimental and biological contexts of this compound activity, the following diagrams are provided.
Caption: Signaling pathway of this compound in myogenesis.
Caption: Experimental workflow for validating HDAC inhibitor activity.
Caption: Logical comparison of HDAC inhibitor selectivity.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MC1568: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the histone deacetylase (HDAC) inhibitor, MC1568, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step procedural framework for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] All manipulations involving solid this compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Classification : All materials contaminated with this compound, including the pure compound, solutions, and consumables (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous chemical waste.[4]
-
Waste Segregation and Collection :
-
Solid Waste : Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container.[4] This container should be clearly labeled.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Avoid mixing with other incompatible chemical waste streams.
-
Sharps Waste : Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Labeling : As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag.[4] The label must include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "(2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide" or "this compound"[2]
-
The concentration of the waste components.
-
The primary hazards (e.g., "Toxic").
-
The date of initial waste accumulation.[4]
-
-
Waste Storage :
-
Store sealed hazardous waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure containers are kept closed except when adding waste.[4]
-
Store this compound waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
-
Disposal of Empty Containers : To be considered non-hazardous, empty containers that held this compound must be triple-rinsed with a suitable solvent (such as DMSO, in which it is soluble).[2][3][4] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4]
-
Arranging for Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
This compound Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide[2] |
| Synonyms | MC 1568, MC-1568[1] |
| Molecular Formula | C₁₇H₁₅FN₂O₃[2] |
| Molecular Weight | 314.3 g/mol [2] |
| CAS Number | 852475-26-4[2] |
| Solubility | Soluble in DMSO (≥15.7 mg/mL); insoluble in ethanol and water.[1][2] |
| Storage | Store solid form at +4°C or -20°C. Solutions should be prepared fresh; if storage is necessary, store at -20°C for up to one month.[3][5][6] |
Experimental Protocols
No specific experimental protocols for the chemical inactivation of this compound are available in the reviewed literature. Therefore, the primary "protocol" for disposal is the safe collection and segregation of waste for professional disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MC1568
For immediate reference, researchers, scientists, and drug development professionals should adhere to stringent safety protocols when handling the selective class IIa histone deacetylase (HDAC) inhibitor, MC1568. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a potent research compound used in studies related to cancer, myogenesis, and cellular differentiation.[1][2] Due to its biological activity, appropriate handling is crucial to prevent accidental exposure and ensure the integrity of experiments. All personnel must be thoroughly trained on the procedures outlined below before working with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. This is based on general safety guidelines for handling potent chemical compounds in a laboratory setting.[3][4][5][6][7]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). Change immediately if contaminated, torn, or punctured.[5] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.[3][7] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5] |
| Respiratory | Respirator | A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or glove box.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to minimize exposure risk and maintain experimental consistency.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment, such as balances, spatulas, and solvent dispensers, within the designated area.
-
Have a chemical spill kit readily accessible.
-
-
Compound Weighing and Reconstitution:
-
This compound is typically supplied as a solid powder.[8] All weighing of the powder must be performed within a chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated, clean spatulas and weighing papers.
-
To reconstitute, slowly add the recommended solvent (e.g., DMSO) to the vial containing the this compound powder.[8][9][10] Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
-
Experimental Use:
-
All procedures involving the handling of this compound solutions should be conducted within a chemical fume hood.
-
Use positive displacement pipettes or dedicated pipette tips to handle the solution.
-
Avoid the creation of aerosols.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.
-
Carefully remove and dispose of all contaminated consumables in the designated chemical waste stream.
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All unused this compound powder and contaminated items such as weighing papers, pipette tips, and gloves must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as the initial rinses of contaminated glassware, should be collected in a designated, sealed hazardous liquid waste container. Do not pour any this compound waste down the drain.
-
Container Disposal: Empty vials that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vials can then be disposed of as regular laboratory glass waste, unless institutional policy dictates otherwise.
-
Waste Pickup: Follow your institution's guidelines for the storage and pickup of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents, including the full chemical name and any associated hazards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment is PPE [hctsolutions.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 7. hsa.ie [hsa.ie]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
